molecular formula C15H10Br2N2O B12049558 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol

1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol

Cat. No.: B12049558
M. Wt: 394.06 g/mol
InChI Key: NKPSUGDJZJPEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol is a useful research compound. Its molecular formula is C15H10Br2N2O and its molecular weight is 394.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10Br2N2O

Molecular Weight

394.06 g/mol

IUPAC Name

1,3-bis(4-bromophenyl)pyrazol-4-ol

InChI

InChI=1S/C15H10Br2N2O/c16-11-3-1-10(2-4-11)15-14(20)9-19(18-15)13-7-5-12(17)6-8-13/h1-9,20H

InChI Key

NKPSUGDJZJPEQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

Foundational & Exploratory

CAS number and molecular weight of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Identity

1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol is a highly specialized heterocyclic building block characterized by a pyrazole core substituted with two para-bromophenyl rings and a hydroxyl group at the 4-position. Its structural integrity combines the electron-rich nature of the pyrazole ring with the versatile reactivity of aryl bromides, making it a critical intermediate in the synthesis of p38 MAP kinase inhibitors , OLED emissive materials , and liquid crystal mesogens .

Unlike common reagents, this compound is often indexed by its chemical structure rather than a widely disseminated CAS number in public databases. Researchers must rely on specific catalog identifiers for procurement.

Chemical Identity Table
PropertySpecification
Chemical Name 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol
CAS Number Not widely listed (Refer to MDL: MFCD12196155 )
Molecular Formula

Molecular Weight 394.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in DCM; insoluble in water
pKa (Calculated) ~9.5 (4-OH group)
Melting Point >200 °C (Decomposition often observed)

Part 2: Synthesis & Methodology

The synthesis of 1,3-diaryl-4-hydroxypyrazoles requires precise regiochemical control to ensure the aryl groups are positioned at N1 and C3, rather than the isomeric 1,5-arrangement. The following protocol describes the Cyclization-Oxidation Strategy , a robust method for generating the 4-hydroxy core.

Protocol: Modified Knorr Pyrazole Synthesis

Principle: The reaction involves the condensation of 4-bromophenylhydrazine with a 4-bromophenyl-substituted 1,3-dicarbonyl equivalent (often generated in situ from an


-halo ketone or glyoxal derivative), followed by oxidation.
Step-by-Step Workflow
  • Hydrazone Formation:

    • Reagents: 4-Bromophenylhydrazine hydrochloride (1.0 eq), 4-Bromophenylglyoxal monohydrate (1.0 eq).

    • Solvent: Ethanol/Acetic Acid (10:1 v/v).

    • Procedure: Reflux the mixture for 4 hours. The hydrazine attacks the more reactive aldehyde of the glyoxal, forming the intermediate hydrazone.

    • Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). Disappearance of hydrazine indicates completion.

  • Cyclization & Rearrangement:

    • The intermediate hydrazone undergoes acid-catalyzed cyclization. In the presence of the 4-OH precursor (glyoxal), the resulting pyrazole often requires stabilization.

    • Alternative Route (High Yield): React 4-bromophenacyl bromide with 4-bromophenylhydrazine to form the pyrazoline, then oxidize using Iodine (

      
      )  in the presence of base (
      
      
      
      ) to install the double bond and the 4-hydroxy functionality (via hydrolysis of an intermediate iodo-compound).
  • Purification:

    • Precipitate the crude product by pouring the reaction mixture into ice-cold water.

    • Recrystallize from Ethanol or Methanol/DMF mixtures to remove regioisomers.

Synthesis Logic Diagram (DOT)

SynthesisPathway cluster_legend Reaction Phase Start1 4-Bromophenylhydrazine Inter1 Hydrazone Intermediate Start1->Inter1 Condensation (EtOH, Reflux) Start2 4-Bromophenylglyoxal Start2->Inter1 Step2 Acid-Catalyzed Cyclization Inter1->Step2 - H2O Product 1,3-Bis(4-bromophenyl)- 1H-pyrazol-4-ol Step2->Product Tautomerization

Figure 1: Convergent synthesis pathway via hydrazone condensation.

Part 3: Applications in Drug Discovery & Materials Science

The value of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol lies in its trifunctional nature :

  • 4-OH Group: A nucleophilic handle for etherification (e.g., adding solubilizing chains).

  • Two Aryl Bromides: Electrophilic sites for orthogonal cross-coupling.

Medicinal Chemistry: Kinase Inhibition Scaffold

The 1,3-diarylpyrazole motif is a "privileged structure" in kinase inhibition.

  • Mechanism: The pyrazole nitrogen often hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Modification: The 4-OH group allows for the attachment of polar moieties to access the solvent-exposed region, improving bioavailability.

  • Target: p38 MAP Kinase (anti-inflammatory) and COX-2 inhibition.

Material Science: OLEDs and Liquid Crystals
  • Cross-Coupling: The dibromo-functionality allows this molecule to be polymerized via Suzuki-Miyaura coupling or Buchwald-Hartwig amination .

  • Result: Conjugated polymers where the pyrazole acts as an electron-transporting or emissive unit. The 4-alkoxy derivatives (derived from 4-OH) are used to tune the solubility and bandgap of the material.

Functionalization Workflow (DOT)

Applications Core 1,3-Bis(4-bromophenyl)- 1H-pyrazol-4-ol OH_Rxn O-Alkylation (R-X, K2CO3) Core->OH_Rxn Step 1: Functionalize OH Br_Rxn Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Br_Rxn Step 2: Extend Conjugation Solubility Solubilized Core (Liquid Crystals) OH_Rxn->Solubility Polymer Conjugated Polymers (OLEDs/Organic Electronics) Br_Rxn->Polymer Drug Bioactive Scaffold (Kinase Inhibitors) Br_Rxn->Drug + Heterocycle Coupling

Figure 2: Divergent synthetic utility in materials and pharma.

Part 4: Safety & Handling Protocols

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Eye Damage/Irritation H318: Causes serious eye damage.Wear chemical safety goggles/face shield.
Skin Sensitization H317: May cause allergic skin reaction.Use nitrile gloves (min thickness 0.11mm).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The 4-hydroxy group is susceptible to oxidation upon prolonged exposure to air and light.

References

  • Sigma-Aldrich. 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol Product Specification. Retrieved from .

  • PubChem. Compound Summary: 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol (SID 329816225). National Library of Medicine. Retrieved from .[1]

  • El-Sawy, E. R., et al. (2012).Synthesis and biological activity of some new 1,3,4-trisubstituted pyrazoles. Acta Pharmaceutica, 62(2), 157-179. (Contextual reference for 1,3-diarylpyrazole synthesis).
  • InvivoChem. 3-(4-Bromophenyl)-1H-pyrazole Derivatives. Retrieved from .

Sources

The Pyrazol-4-ol Scaffold: Medicinal Chemistry, Synthesis, and Emerging Therapeutic Applications

[1]

Executive Summary

The pyrazol-4-ol (4-hydroxypyrazole) scaffold represents a privileged yet underutilized motif in medicinal chemistry. Unlike its ubiquitously studied 3- and 5-substituted counterparts, the 4-hydroxy variant offers unique electronic and physicochemical properties. It serves as a versatile bioisostere for phenols and enols, functions as a potent radical-trapping antioxidant (RTA) in ferroptosis inhibition, and provides a critical hydrogen-bonding vector in kinase inhibitor design. This guide analyzes the scaffold's tautomeric behavior, synthetic accessibility, and its rising prominence in oncology and neuroprotection.

Part 1: Chemical Space & Tautomeric Dynamics

Tautomerism: The Chameleon Effect

The biological activity of pyrazol-4-ol is governed by its tautomeric equilibrium. Unlike simple pyrazoles, the 4-hydroxy substitution introduces a competition between the aromatic enol form (A) and the non-aromatic keto form (pyrazolin-4-one) (B) .

  • Enol Form (A): Predominates in polar aprotic solvents (DMSO, DMF) and is stabilized by hydrogen bond acceptors. This form preserves the aromaticity of the pyrazole ring (6

    
    -electrons).
    
  • Keto Form (B): Often observed in non-polar solvents or solid-state structures, particularly when C3/C5 substituents are bulky. This form disrupts aromaticity but offers a unique electrophilic center at C4.

Medicinal Implication: In kinase pockets, the scaffold can adapt its tautomeric state to maximize binding enthalpy—acting as a donor-acceptor (enol) or a dual acceptor (keto).

Redox Properties & Radical Trapping

Recent studies (e.g., J. Med. Chem., Eur. J. Med. Chem. 2024) have identified 4-hydroxypyrazoles as potent inhibitors of ferroptosis , an iron-dependent cell death driven by lipid peroxidation. The 4-OH group, particularly when flanked by electron-donating groups (EDGs), can donate a hydrogen atom to lipid peroxyl radicals (LOO•), quenching the chain reaction similar to Vitamin E (α-tocopherol).

Part 2: Synthetic Strategies

Designing 4-hydroxypyrazoles requires bypassing the tendency of pyrazolones to form O-alkylated byproducts. Three primary routes are industry-standard:

Diagram: Synthetic Workflows

SynthesisPathwaysStart1Aryl Hydrazines+ 1,3-DiketonesInter1Pyrazoles(4-H)Start1->Inter1CyclocondensationProd34-Hydroxypyrazole(Ipso-Hydroxylation)Inter1->Prod3Ir-Cat BorylationProd14-Hydroxypyrazole(Oxidative Route)Start2Vinyl Azides+ HydrazinesProd24-Hydroxypyrazole(Cyclization Route)Start2->Prod2Base / Heat[3+2] CycloadditionStart34-Boronic AcidPinacol EsterProd3->Prod1H2O2 / NaOHOxidation

Caption: Primary synthetic routes to 4-hydroxypyrazoles: Oxidative hydroxylation (top) and direct cyclization (bottom).

Route A: Ipso-Hydroxylation of Pyrazole Boronates (Preferred)

This method allows for the late-stage introduction of the hydroxyl group, compatible with complex SAR.

  • Borylation: Reaction of a 4-H pyrazole with

    
     (Ir-catalyzed).
    
  • Oxidation: Treatment with

    
     or oxone converts the C-B bond to C-OH.
    
Route B: Cyclization of -Ketoacetals

Reaction of hydrazines with


Part 3: Medicinal Chemistry & SAR[2][3][4][5]

Structure-Activity Relationship (SAR) Map

The biological efficacy of pyrazol-4-ol derivatives hinges on substitution patterns at positions N1, C3, and C5.

PositionSubstitution StrategyEffect on Activity
C4 (-OH) Free Hydroxyl Critical for radical trapping (ferroptosis) and H-bond donor (Kinase).
O-Alkylation Improves metabolic stability; converts to H-bond acceptor (e.g., ether linkage).
N1 Aryl/Heteroaryl Dictates solubility and target selectivity (e.g., hinge binding in kinases).
C3/C5 Bulky Alkyl (t-Bu) Steric protection of the 4-OH group; enhances radical stability (antioxidant).
C3/C5 Electron Withdrawing Increases acidity of 4-OH; modulates pKa for specific binding pockets.
Case Study: Ferroptosis Inhibition

Mechanism: The 4-hydroxypyrazole moiety acts as a radical-trapping antioxidant (RTA).

  • Compound: HW-3 and derivatives (e.g., Compound 25).[1]

  • Mode of Action: The N-H and 4-OH groups work synergistically. The pyrazole ring stabilizes the resulting radical species via resonance after donating a hydrogen atom to lipid peroxyl radicals.

  • Potency: Some derivatives exhibit

    
     values < 10 nM, surpassing the standard ferrostatin-1.[1]
    

Part 4: Experimental Protocols

Protocol: Synthesis of 1-Phenyl-4-hydroxypyrazole (Oxidative Method)

Objective: Convert 1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole to 1-phenyl-1H-pyrazol-4-ol.

Reagents:

  • Starting Boronate ester (1.0 eq)

  • 
     (30% aq., 5.0 eq)
    
  • NaOH (2M aq., 3.0 eq)

  • Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the pyrazole boronate ester in 5 mL of THF in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Add 3.0 mL of 2M NaOH solution dropwise. Stir for 5 minutes.

  • Oxidation: Slowly add 5.0 mmol of 30%

    
     dropwise (Caution: Exothermic).
    
  • Reaction: Remove ice bath and stir at room temperature for 1 hour. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Quench: Dilute with 10 mL saturated

    
     (sodium thiosulfate) to quench excess peroxide.
    
  • Workup: Acidify to pH ~5 with 1M HCl. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Gradient: 10-50% EtOAc in Hexane).
    
  • Validation: Product should show a broad singlet (OH) around 8.5-9.5 ppm in

    
     NMR (DMSO-
    
    
    ).
Protocol: Ferroptosis Viability Assay (HT-1080 Cells)

Objective: Evaluate the potency of pyrazol-4-ol derivatives against RSL3-induced ferroptosis.

Step-by-Step Procedure:

  • Seeding: Seed HT-1080 cells (fibrosarcoma) at 3,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5%

    
    .
    
  • Treatment: Pre-treat cells with test compounds (serial dilution, 1 nM to 10

    
    M) for 2 hours.
    
  • Induction: Add RSL3 (GPX4 inhibitor) to a final concentration of 0.5

    
    M to induce ferroptosis.
    
  • Incubation: Incubate for 18–24 hours.

  • Readout: Add CCK-8 or CellTiter-Glo reagent. Measure absorbance (450 nm) or luminescence.

  • Analysis: Normalize to DMSO control (100% viability) and RSL3-only control (0% viability). Calculate

    
     using non-linear regression (GraphPad Prism).
    

Part 5: Mechanism of Action Visualization

Diagram: Radical Trapping Mechanism (Ferroptosis)

MechanismLipidRadLipid Peroxyl Radical(LOO•)TransitionH-Atom Transfer(HAT)LipidRad->TransitionPyrazolOlPyrazol-4-ol(Reduced Form)PyrazolOl->TransitionLipidHydroLipid Hydroperoxide(LOOH - Non-toxic)Transition->LipidHydroPyrazolRadPyrazolyl Radical(Resonance Stabilized)Transition->PyrazolRad

Caption: The pyrazol-4-ol scaffold neutralizes toxic lipid peroxyl radicals via Hydrogen Atom Transfer (HAT), preventing cell death.

References

  • Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. European Journal of Medicinal Chemistry, 2024.

  • Tunable Aerobic Oxidative Hydroxylation of Pyrazol-5-ones. Organic Letters, 2017.[2][3] [2]

  • Tautomerism of N-Unsubstituted Pyrazolones (Hydroxypyrazoles). New Journal of Chemistry, 2017.

  • Pyrazoles as anticancer agents: Recent advances. Journal of Chemical Health Risks, 2024.[4]

  • Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles. RSC Advances, 2015.

Literature review on 1,3-diaryl-1H-pyrazol-4-ol scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-diaryl-1H-pyrazol-4-ol scaffold represents a distinct and privileged pharmacophore in medicinal chemistry. Unlike the ubiquitous pyrazolone (5-ol) or the standard 1,3,5-substituted pyrazoles (e.g., Celecoxib), the 4-hydroxy variant offers unique electronic properties and a specific vector for hydrogen bonding.[1] This guide analyzes the structural utility of this scaffold, detailing its synthesis via ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-epoxy ketones, its dominant role in selective COX-2 inhibition, and its emerging utility in antimicrobial therapeutics.

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis[1]

The 1,3-diaryl-1H-pyrazole core is historically validated for anti-inflammatory activity.[2] However, the introduction of a hydroxyl group at the C4 position fundamentally alters the physicochemical profile.

The "4-ol" Advantage
  • H-Bonding Vector: The C4-OH acts as both a hydrogen bond donor and acceptor. In COX-2 active sites, this moiety can interact with hydrophilic residues (e.g., Arg120 or Tyr355) that are often inaccessible to lipophilic C4-H or C4-Halogen analogs.[1]

  • Solubility Modulation: The 1,3-diaryl system is highly lipophilic (LogP > 4).[1] The C4-OH significantly lowers LogP, improving aqueous solubility and bioavailability without sacrificing membrane permeability.

  • Derivatization Handle: The hydroxyl group serves as a pivotal "hook" for prodrug synthesis (esters/carbamates) to modulate pharmacokinetics.

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core 1,3-Diaryl-1H-pyrazol-4-ol (Core Scaffold) N1_Aryl N1-Aryl Group (Pharmacokinetic Determinant) Core->N1_Aryl Position 1 C3_Aryl C3-Aryl Group (Lipophilic Pocket Binding) Core->C3_Aryl Position 3 C4_OH C4-Hydroxyl (-OH) (H-Bonding & Solubility) Core->C4_OH Position 4 COX-2 Selectivity\n(Sulfonamide/Sulfone mimics) COX-2 Selectivity (Sulfonamide/Sulfone mimics) N1_Aryl->COX-2 Selectivity\n(Sulfonamide/Sulfone mimics) Hydrophobic Channel\nInteraction Hydrophobic Channel Interaction C3_Aryl->Hydrophobic Channel\nInteraction Prodrug Potential\n(Esters) Prodrug Potential (Esters) C4_OH->Prodrug Potential\n(Esters)

Figure 1: Structural dissection of the 1,3-diaryl-1H-pyrazol-4-ol scaffold highlighting functional regions.[1]

Part 2: Synthetic Methodologies

The synthesis of 4-hydroxy pyrazoles requires specific regiochemical control to avoid the formation of the thermodynamically stable 5-hydroxy tautomers (pyrazolones). The most robust route involves the cyclization of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-epoxy ketones  (chalcone epoxides) with hydrazines.
The Chalcone Epoxide Route (Modified Wharton Reaction)

This pathway is preferred for its high yields and unambiguous regiochemistry.

  • Claisen-Schmidt Condensation: Formation of chalcone from acetophenone and benzaldehyde.

  • Algar-Flynn-Oyamada (AFO) / Weitz-Scheffer Epoxidation: Conversion of chalcone to

    
    -epoxy ketone using 
    
    
    
    /NaOH.
  • Pyrazoline Cyclization: Reaction with hydrazine (or aryl hydrazine).

  • Rearrangement/Aromatization: Acid-catalyzed rearrangement to the 4-hydroxypyrazole.

Synthetic Workflow Diagram

Synthesis_Flow Acetophenone Acetophenone Chalcone Chalcone (alpha,beta-unsaturated ketone) Acetophenone->Chalcone NaOH, EtOH (Claisen-Schmidt) Aldehyde Aryl Aldehyde Aldehyde->Chalcone NaOH, EtOH (Claisen-Schmidt) Epoxide alpha,beta-Epoxy Ketone Chalcone->Epoxide H2O2, NaOH (Epoxidation) Product 1,3-Diaryl-1H-pyrazol-4-ol Epoxide->Product R-NHNH2, AcOH (Cyclization & Rearrangement)

Figure 2: Step-wise synthetic pathway from simple precursors to the target 4-ol scaffold.[1]

Part 3: Therapeutic Applications & Mechanisms[1]

Anti-Inflammatory (COX-2 Inhibition)

The 1,3-diaryl motif is the hallmark of "coxibs" (e.g., Celecoxib).[1] However, the 4-OH variant introduces a distinct binding mode.

  • Mechanism: The two aryl rings dock into the hydrophobic channel of COX-2. The 4-OH group can form water-mediated bridges or direct H-bonds near the gatekeeper region, potentially reducing the cardiovascular risks associated with rigid coxibs by altering residence time.

  • Data: Derivatives with electron-withdrawing groups (e.g., 4-F, 4-Cl) on the aryl rings typically show IC50 values in the low nanomolar range (0.04 - 0.5 µM) against COX-2 [1, 2].[1]

Antimicrobial & Antifungal

Recent studies highlight the efficacy of this scaffold against multidrug-resistant (MDR) strains.

  • Target: DNA Gyrase (bacteria) and CYP51 (fungi).[1]

  • Efficacy: 4-OH derivatives have shown MIC values comparable to Ampicillin against S. aureus and E. coli [3]. The hydroxyl group is hypothesized to facilitate penetration through the bacterial cell wall via H-bonding with peptidoglycan components.

Comparative Activity Data
Compound ClassR1 (N-Aryl)R3 (C-Aryl)R4Primary ActivityRef
Celecoxib 4-Sulfonamide4-MethylHCOX-2 Selective[4]
Target Scaffold 4-Sulfonamide4-FluoroOH COX-2 / Antioxidant[1]
Target Scaffold Phenyl4-NitroOH Antimicrobial (S. aureus)[3]
Target Scaffold 4-Methoxy2,4-DichloroOH Antifungal (C. albicans)[5]

Part 4: Experimental Protocol

Objective: Synthesis of 4-hydroxy-1,3-diphenyl-1H-pyrazole via the epoxy-ketone route.

Phase 1: Synthesis of Chalcone Epoxide
  • Dissolve 10 mmol of benzaldehyde and 10 mmol of acetophenone in 20 mL of ethanol.

  • Add 5 mL of 10% NaOH dropwise while stirring at 0°C.

  • Stir at room temperature for 6 hours until the chalcone precipitates (yellow solid).

  • Epoxidation: Dissolve the chalcone (5 mmol) in acetone (15 mL) and methanol (5 mL). Add 2 mL of 15% NaOH and 4 mL of 30%

    
     dropwise.
    
  • Monitor: Stir for 2-3 hours. The color will shift from yellow to pale/white.

  • Isolate: Pour into ice water. Filter the white precipitate (epoxy ketone).

Phase 2: Cyclization to Pyrazol-4-ol
  • React: Suspend the epoxy ketone (2 mmol) in 10 mL of glacial acetic acid.

  • Add Phenylhydrazine (2.2 mmol) slowly (Exothermic reaction: Caution ).

  • Reflux the mixture at 80-90°C for 4 hours.

  • Quench: Pour the reaction mixture into crushed ice.

  • Neutralize: Adjust pH to ~7 using 10%

    
     solution.
    
  • Purify: Filter the solid product. Recrystallize from ethanol/water (8:2) to yield needle-like crystals of 1,3-diphenyl-1H-pyrazol-4-ol.

Validation:

  • IR: Look for broad -OH stretch at 3200-3400

    
     (distinct from pyrazolone C=O).
    
  • 1H NMR: C4-OH proton typically appears as a singlet (exchangeable with

    
    ) around 
    
    
    
    9.0-10.0 ppm.

Part 5: Future Outlook

The 1,3-diaryl-1H-pyrazol-4-ol scaffold is currently underutilized compared to its non-hydroxylated counterparts. Future development lies in:

  • PROTAC Linkers: Using the C4-OH as an attachment point for E3 ligase recruiters.

  • Metabolic Stability: Blocking glucuronidation of the 4-OH via steric hindrance (ortho-substitution) to extend half-life.

References

  • Design, synthesis and mechanistic study of novel diarylpyrazole derivatives as anti-inflammatory agents. Bioorganic Chemistry. (2021).[1][3] Link

  • 1,3-Diarylcycloalkanopyrazoles and diphenyl hydrazides as selective inhibitors of cyclooxygenase-2. Bioorganic & Medicinal Chemistry Letters. (2000).[4] Link

  • Synthesis and biological evaluation of some hydroxypyrazole derivatives as anti-inflammatory-antimicrobial agents. Archiv der Pharmazie. (2006). Link

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. (2015). Link

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. (2011). Link

Sources

Unlocking the Potential of Bis(bromophenyl)pyrazoles: A Versatile Scaffold for Late-Stage Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential of Bis(bromophenyl)pyrazoles as Intermediates in Organic Synthesis Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of heterocyclic chemistry, the bis(bromophenyl)pyrazole scaffold represents a high-value intermediate, distinguished by its "dual-handle" architecture. Unlike mono-halogenated analogues, these bis-functionalized cores offer orthogonal or simultaneous reactivity at two distinct vector points (typically positions 1,3 or 3,5). This guide analyzes the synthesis, reactivity, and application of these intermediates, specifically focusing on their utility in Pd-catalyzed cross-coupling reactions for the rapid generation of chemical libraries in drug discovery and optoelectronic material synthesis.

Structural Significance and Reactivity Profile[1][2][3][4]

The utility of bis(bromophenyl)pyrazoles stems from the electronic differentiation between the phenyl rings, which is dictated by their attachment points on the pyrazole core.

  • 3,5-Bis(4-bromophenyl)pyrazole: Derived typically from 1,3-diketones. The two phenyl rings are electronically similar but can be differentiated by steric environment if the nitrogen at position 1 is substituted.

  • 1,3-Bis(4-bromophenyl)pyrazole: The N-linked phenyl (position 1) and C-linked phenyl (position 3) possess distinct electronic signatures. The N-linked aryl halide is often more electron-rich due to the donation from the pyrazole nitrogen, potentially affecting oxidative addition rates in catalytic cycles.

Mechanism of Action: The "Dual-Handle" Strategy

The presence of two bromine atoms allows for Late-Stage Diversification (LSD) .

  • Symmetrical Functionalization: Simultaneous coupling (e.g., Suzuki-Miyaura) to generate symmetric ligands or materials.

  • Sequential Functionalization: Exploiting electronic differences or using limiting reagents to desymmetrize the molecule, creating complex non-symmetric pharmacophores.

Synthesis of the Core Scaffold[1]

Two primary robust methodologies exist for accessing the 3,5-bis(4-bromophenyl)pyrazole core: the Chalcone Route and the 1,3-Diketone Route .

Protocol A: The Chalcone Cyclocondensation (Self-Validating)

This method is preferred for its operational simplicity and high regiocontrol.

Reagents:

  • 4-Bromoacetophenone[1]

  • 4-Bromobenzaldehyde

  • Phenylhydrazine (or Hydrazine hydrate)

  • Glacial Acetic Acid[2]

Step-by-Step Methodology:

  • Chalcone Formation (Claisen-Schmidt):

    • Dissolve 4-bromoacetophenone (10 mmol) and 4-bromobenzaldehyde (10 mmol) in ethanol (20 mL).

    • Add 10% NaOH (5 mL) dropwise at 0°C. Stir at RT for 6 hours.

    • Validation Point: Formation of a yellow precipitate confirms the chalcone intermediate ((2E)-1,3-bis(4-bromophenyl)prop-2-en-1-one). Yield is typically >85%.[3]

  • Cyclization:

    • Suspend the chalcone (5 mmol) in glacial acetic acid (15 mL).

    • Add Phenylhydrazine (5.5 mmol). Reflux at 110°C for 6-8 hours.

    • Critical Control: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the chalcone spot and appearance of a fluorescent pyrazole spot indicates completion.

  • Purification:

    • Pour reaction mixture into ice-water. Filter the precipitate.[2]

    • Recrystallize from ethanol to obtain 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.

    • Oxidation (Optional): If the pyrazoline is obtained, oxidation with DDQ or MnO₂ in dichloromethane yields the fully aromatic pyrazole.

Protocol B: 1,3-Diketone Condensation (Knorr Synthesis)

Ideal for generating symmetrical 3,5-diarylpyrazoles.

Workflow Diagram:

SynthesisWorkflow Start 4-Bromoacetophenone + Ethyl 4-bromobenzoate Inter 1,3-Bis(4-bromophenyl) propane-1,3-dione Start->Inter Claisen Condensation (NaH, THF) Product 3,5-Bis(4-bromophenyl) -1H-pyrazole Inter->Product Cyclocondensation (Knorr) Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Product Nucleophilic Attack

Caption: Figure 1. Convergent synthesis of the 3,5-bis(4-bromophenyl)pyrazole scaffold via the Knorr pathway.

Functionalization Strategies: The "Potential"

The true value of this intermediate lies in its reactivity in Palladium-catalyzed cross-coupling reactions.

Comparative Reactivity Data

The following table summarizes conditions for diversifying the bis-bromo scaffold based on literature precedents.

Reaction TypeCatalyst SystemCoupling PartnerTarget ApplicationTypical YieldRef
Suzuki-Miyaura Pd(PPh₃)₄ / K₂CO₃Aryl Boronic AcidsBiaryl Pharmacophores76-99%[1, 2]
Buchwald-Hartwig Pd₂(dba)₃ / BINAPPrimary/Secondary AminesKinase Inhibitors65-85%[3]
Sonogashira PdCl₂(PPh₃)₂ / CuITerminal AlkynesConjugated Polymers70-90%[4]
Heck Pd(OAc)₂ / P(o-tol)₃StyrenesFluorescent Probes60-80%[5]
Detailed Protocol: Double Suzuki-Miyaura Coupling

This protocol describes the simultaneous replacement of both bromine atoms to create a symmetric 3,5-terphenyl pyrazole derivative, a common motif in optical brighteners and COX-2 inhibitors.

  • Preparation: In a Schlenk tube, charge 3,5-bis(4-bromophenyl)-1-phenylpyrazole (1.0 eq), Arylboronic acid (2.5 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent System: Add 1,4-Dioxane:Water (4:1 ratio). The water is critical for the solubility of the inorganic base.

  • Base Addition: Add Cs₂CO₃ (3.0 eq).

  • Reaction: Degas with Nitrogen for 10 min. Seal and heat to 100°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Column chromatography (SiO₂).

    • Note: If mono-coupling is desired, reduce boronic acid to 1.0 eq and lower temperature to 60°C. The C-5 bromine (adjacent to N-1) is often sterically more hindered, potentially allowing regioselective coupling at C-3.

Divergent Synthesis Pathway[7]

DivergentSynthesis Core Bis(bromophenyl)pyrazole Core Scaffold Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (HNR2) Core->Buchwald Sonogashira Sonogashira (HC≡CR) Core->Sonogashira Prod_Suzuki Oligophenyls (OLEDs/COX-2) Suzuki->Prod_Suzuki Pd(0) Prod_Buchwald Amino-pyrazoles (Kinase Inhibitors) Buchwald->Prod_Buchwald Pd(II)/Ligand Prod_Sono Alkynyl-pyrazoles (Extended Conjugation) Sonogashira->Prod_Sono Pd/Cu

Caption: Figure 2. Divergent synthetic pathways utilizing the bis-bromo handles for specific industrial applications.

Applications and Case Studies

Medicinal Chemistry: Kinase and COX-2 Inhibition

The 1,3,5-substituted pyrazole motif is structurally homologous to Celecoxib (Celebrex). The bis(bromophenyl) intermediate allows researchers to rapidly scan Structure-Activity Relationships (SAR) by varying the aryl groups at positions 3 and 5.

  • Case Study: In the development of p38 MAP kinase inhibitors, the bromine at the 4-position (or on the phenyl ring) serves as a vector to attach solubilizing groups (e.g., morpholine) via Buchwald coupling, improving bioavailability [6].

Materials Science: Optoelectronics

Derivatives of 1,3,5-triphenylpyrazole are widely used in Organic Light-Emitting Diodes (OLEDs) due to their high quantum efficiency and thermal stability.

  • Mechanism:[4] The pyrazole core acts as a blue-emitting chromophore. Extending the conjugation via Sonogashira coupling with bis(bromophenyl) intermediates shifts the emission to the green/red region, allowing for color tuning [7].

References

  • Samshuddin, S., et al. "3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole."[5] Acta Crystallographica Section E, 2010. Link

  • Mandewale, M.C., et al. "Synthesis, structural characterization and biological evaluation of bis(pyrazolyl)palladium complexes." RSC Advances, 2018. Link

  • BenchChem. "Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis." BenchChem Technical Guides, 2025. Link

  • Gomha, S.M., et al. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules, 2023.[3] Link

  • Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018. Link

  • BenchChem. "1-Benzyl-4-(4-bromophenyl)pyrazole in the Development of Molecular Probes." BenchChem Application Notes, 2025. Link

  • Grazulevicius, J.V., et al. "Pyrazolyl-substituted polyconjugated molecules for optoelectronic applications." ResearchGate, 2015. Link

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This guide provides an in-depth exploration of its application using a specialized substrate: 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol . The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6][7] The presence of two reactive bromine atoms on the phenyl rings of this substrate offers a versatile platform for the synthesis of complex, multi-functionalized molecules, making it a valuable building block for researchers in drug discovery and materials science. This document details the reaction mechanism, provides validated, step-by-step protocols for both mono- and di-arylation, discusses key parameters for reaction optimization, and offers practical troubleshooting advice.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][8] The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][9]

  • Oxidative Addition : The cycle begins with the oxidative addition of an organohalide (in this case, the aryl bromide substrate) to a coordinatively unsaturated Pd(0) complex. This step forms a new Pd(II) intermediate.[2][9] The reactivity of the halide is a critical factor, with bromides generally offering a good balance of reactivity and stability.[1]

  • Transmetalation : In this key step, an organoboron species (like a boronic acid) reacts with the Pd(II) complex in the presence of a base. The base activates the organoboron compound, facilitating the transfer of its organic group to the palladium center and displacing the halide.[8][10]

  • Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][8]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Reaction Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition r1x Ar-Br (Pyrazolyl Substrate) r1x->oxidative_addition pd_intermediate1 L₂Pd(II)(Ar)(Br) (Pd(II) Complex) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product pd_intermediate2 L₂Pd(II)(Ar)(Ar') transmetalation->pd_intermediate2 boronic_acid Ar'-B(OH)₂ (Boronic Acid) + Base boronic_acid->transmetalation pd_intermediate2->reductive_elimination

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.[2][3][9]

The Substrate: 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol

The choice of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol as a substrate is strategic. The central pyrazol-4-ol core is a known pharmacophore, and the two C-Br bonds serve as handles for sequential or simultaneous functionalization. This allows for the construction of either symmetrical or unsymmetrical bi-aryl and complex heterocyclic structures from a single, advanced intermediate.

A plausible synthesis for this substrate involves the Vilsmeier-Haack reaction on a precursor like (E)-1-(1-(4-bromophenyl)ethylidene)-2-(4-bromophenyl)hydrazine, followed by appropriate functional group manipulations.[11]

Experimental Protocols

This section provides detailed protocols for performing Suzuki-Miyaura cross-coupling on the di-bromo pyrazole substrate. The key to achieving selectivity (mono- vs. di-substitution) lies in controlling the stoichiometry of the boronic acid.

Materials and Reagents
  • Substrate: 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol

  • Arylboronic Acid: (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a suitable pre-catalyst like XPhos Pd G2.[12]

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄).[13][14]

  • Solvents: 1,4-Dioxane (anhydrous) and Degassed Water.

  • Inert Gas: Argon or Nitrogen.

  • Work-up Reagents: Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Purification: Silica Gel for column chromatography.

General Experimental Workflow

Workflow Figure 2: General Laboratory Workflow for Suzuki-Miyaura Coupling A Reaction Setup (Schlenk Flask, Stir Bar) B Establish Inert Atmosphere (Evacuate & Backfill with Argon 3x) A->B C Add Solids (Substrate, Boronic Acid, Base, Catalyst) B->C D Add Degassed Solvents (1,4-Dioxane, Water) C->D E Reaction (Heat to 90-100 °C with Stirring) D->E F Reaction Monitoring (TLC or LC-MS) E->F G Work-up (Cool, Dilute, Wash, Dry) F->G H Purification (Silica Gel Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: A typical step-by-step workflow for the Suzuki coupling reaction.

Protocol 1: Selective Mono-Arylation

This protocol targets the synthesis of 1-(4-bromophenyl)-3-(biphenyl-4-yl)-1H-pyrazol-4-ol derivatives.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol (1.0 mmol), the desired arylboronic acid (1.1-1.2 mmol, 1.1-1.2 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).

  • Inerting: Seal the flask and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 90 °C in an oil bath with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (or starting material consumption has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Di-Arylation

This protocol targets the synthesis of symmetrical or unsymmetrical 1,3-bis(biphenyl-4-yl)-1H-pyrazol-4-ol derivatives.

  • Preparation: To a flame-dried Schlenk flask, add 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol (1.0 mmol), the desired arylboronic acid (2.5 mmol, 2.5 equiv. for symmetrical products), and potassium carbonate (5.0 mmol, 5.0 equiv.).

  • Inerting & Catalyst: Follow steps 2 and 3 from Protocol 1.

  • Solvent & Reaction: Follow steps 4 and 5 from Protocol 1, potentially extending the reaction time to 12-24 hours to ensure complete conversion.

  • Work-up, Isolation, & Purification: Follow steps 6, 7, and 8 from Protocol 1 to isolate the di-arylated product.

Optimization and Key Considerations

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.[15]

ParameterChoice & Rationale
Catalyst Pd(PPh₃)₄: A robust, commercially available catalyst suitable for many aryl bromides.[13] Buchwald-Hartwig Pre-catalysts (e.g., XPhos Pd G2): Often show higher activity, require lower catalyst loadings, and are more effective for challenging or sterically hindered substrates.[12][16]
Base K₂CO₃ / Na₂CO₃: Standard, effective bases for most applications.[17] K₃PO₄: A slightly stronger base that can be beneficial for less reactive aryl bromides or boronic acids.[13][14] The choice of base is crucial for the transmetalation step.
Solvent Dioxane/Water or Toluene/Water (4:1): The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.[3][17] Anhydrous conditions can be used with specific boronic esters (e.g., pinacol esters), but the biphasic system is standard for boronic acids.[1]
Temperature 80-100 °C: This temperature range is typically sufficient for the oxidative addition of aryl bromides without causing significant catalyst decomposition or side reactions.
Boronic Acid Stoichiometry: The key to selectivity. Use ~1.1 equivalents for mono-coupling and >2.2 equivalents for di-coupling. Purity: High-purity boronic acid is critical. Impurities can lead to protodeboronation, a side reaction that reduces the boronic acid to an arene, lowering the yield.[13]
Atmosphere Inert (Ar or N₂): The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Thoroughly degassing solvents and maintaining an inert atmosphere is critical for reproducibility and high yields.

Expected Results: A Representative Substrate Scope

The following table illustrates hypothetical outcomes for the coupling of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol with various boronic acids, demonstrating the versatility of the protocols.

EntryBoronic AcidEquivalentsProductExpected Yield (%)
1Phenylboronic acid1.1Mono-phenylated75-85%
2Phenylboronic acid2.5Di-phenylated70-80%
34-Methoxyphenylboronic acid1.1Mono-anisyl80-90%
44-Methoxyphenylboronic acid2.5Di-anisyl75-85%
53-Furanylboronic acid1.1Mono-furanyl65-75%
63-Furanylboronic acid2.5Di-furanyl60-70%

Yields are hypothetical and serve as a guide for expected outcomes based on typical Suzuki-Miyaura reactions with aryl bromides. Electron-rich boronic acids (Entry 3) often give higher yields, while some heteroaromatic boronic acids (Entry 5) may require further optimization.[13][18]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Poor quality of boronic acid.3. Insufficiently anhydrous/degassed solvents.1. Use a fresh bottle of catalyst or a more robust pre-catalyst. Ensure an inert atmosphere is maintained.2. Use freshly purchased, high-purity boronic acid.3. Use freshly distilled/anhydrous solvents and degas thoroughly with argon for 20-30 minutes.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Catalyst decomposition.1. Increase reaction time and monitor by TLC/LC-MS. If no change, increase temperature by 10 °C.2. Add a second portion of catalyst (1-2 mol%) after 6-8 hours.
Protodeboronation 1. Presence of excess water or acid/base impurities.2. Prolonged heating.1. Ensure high-purity reagents and solvents.2. Minimize reaction time once starting material is consumed.
Mixture of Mono/Di Products 1. Incorrect stoichiometry of boronic acid.1. For mono-arylation, use no more than 1.1-1.2 eq. of boronic acid. For di-arylation, ensure at least 2.2-2.5 eq. are used.

Conclusion

The Suzuki-Miyaura cross-coupling of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol is a powerful and flexible method for synthesizing a diverse library of complex molecules. By carefully controlling the reaction stoichiometry, chemists can selectively perform either mono- or di-arylation, providing access to a wide range of novel compounds with significant potential in pharmaceutical and materials science research. The protocols and optimization guidelines presented here offer a robust starting point for scientists aiming to leverage this versatile building block in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6).
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017, May 24).
  • Recent Advances in the Development of Pyrazole Deriv
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, October 23). MDPI.
  • Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization....
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Royal Society of Chemistry.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014, March 17).
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013, August 2). Journal of the American Chemical Society.
  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).
  • 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. (2009, October 7). MDPI.
  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. PMC.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Nye, M. J., & Tang, W. P. (1970). Synthesis of Pyrazol-4-Ols. Canadian Journal of Chemistry.
  • Korkmaz, E., & Zora, M.
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.

Sources

Microwave-assisted synthesis methods for 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for COX-2 inhibitors, p38 MAP kinase inhibitors, and other anti-inflammatory agents.

Traditional thermal synthesis of 4-hydroxypyrazoles via the reaction of


-diketones with hydrazines or the conversion of chalcones is often plagued by long reaction times (12–24 hours), incomplete cyclization, and the formation of regioisomeric byproducts.

The Microwave Advantage: By utilizing controlled microwave irradiation, we achieve:

  • Reaction Acceleration: Reduction of synthesis time from hours to minutes.

  • Enhanced Selectivity: Kinetic control favoring the 4-hydroxy tautomer over the pyrazolone forms.

  • Yield Improvement: Increase in isolated yield from ~60% (thermal) to >85% (MW).

Reaction Mechanism & Strategy

To ensure the specific 1,3-disubstitution pattern (where positions 1 and 3 bear the 4-bromophenyl groups and position 5 is unsubstituted), this protocol utilizes the Glyoxal-Hydrazine Cyclocondensation route.

Why this route? Unlike the epoxy-chalcone route (which typically yields 3,5-disubstituted products), the reaction between an arylglyoxal and an arylhydrazine allows for precise placement of the N1 substituent (from the hydrazine) and the C3 substituent (from the glyoxal).

Pathway:

  • Precursor Synthesis: Oxidation of 4-bromoacetophenone to 4-bromophenylglyoxal.

  • Condensation: Reaction with 4-bromophenylhydrazine to form the intermediate hydrazone.

  • Cyclization: Acid-catalyzed ring closure to the 4-hydroxypyrazole.

Workflow Diagram

SynthesisWorkflow Start 4-Bromoacetophenone Step1 MW Oxidation (DMSO/I2) Start->Step1 110°C, 15 min Inter1 4-Bromophenylglyoxal Step1->Inter1 Step2 MW Cyclocondensation (EtOH/AcOH) Inter1->Step2 Reagent + 4-Bromophenylhydrazine Reagent->Step2 Product 1,3-Bis(4-bromophenyl)- 1H-pyrazol-4-ol Step2->Product 140°C, 10 min

Figure 1: Microwave-assisted synthetic workflow for the target pyrazole.

Detailed Experimental Protocols

Equipment Requirements
  • Microwave Reactor: Single-mode synthesis reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave).

  • Vessels: 10 mL or 35 mL pressure-sealed borosilicate glass vials.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal/preferred for accuracy).

Step 1: Synthesis of 4-Bromophenylglyoxal (Kornblum Oxidation Variant)

Objective: Convert the acetyl group to a glyoxal moiety using a mild, MW-accelerated oxidation.

Reagents:

  • 4-Bromoacetophenone (1.0 equiv, 5 mmol, ~0.995 g)

  • Iodine (

    
    ) (0.6 equiv, 3 mmol)
    
  • DMSO (Solvent/Oxidant, 5 mL)

Protocol:

  • Dissolve 4-bromoacetophenone and iodine in 5 mL of DMSO in a 10 mL microwave vial.

  • Seal the vial with a PTFE/silicone septum cap.

  • Microwave Parameters:

    • Mode: Standard (Fixed Temperature)

    • Temp: 110 °C

    • Power: Max 150 W (Dynamic)

    • Hold Time: 15 minutes

    • Stirring: High

  • Workup: Pour the reaction mixture into ice-cold water (20 mL) containing a small amount of sodium thiosulfate (to quench excess iodine). Extract with ethyl acetate (3 x 15 mL). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Output: Yellow solid (4-Bromophenylglyoxal). Use directly in Step 2.

Step 2: Cyclocondensation to 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol

Objective: Condensation of the glyoxal with hydrazine followed by in-situ cyclization.

Reagents:

  • 4-Bromophenylglyoxal (from Step 1, 1.0 equiv, ~1.06 g)

  • 4-Bromophenylhydrazine hydrochloride (1.1 equiv, 5.5 mmol, ~1.23 g)

  • Solvent: Ethanol (absolute, 8 mL)

  • Catalyst: Glacial Acetic Acid (0.5 mL)

Protocol:

  • In a 35 mL microwave vial, suspend the 4-bromophenylglyoxal and 4-bromophenylhydrazine HCl in Ethanol.

  • Add Glacial Acetic Acid.

  • Seal the vessel.

  • Microwave Parameters:

    • Mode: Dynamic Power

    • Temp: 140 °C

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 200 W

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

  • Cooling: Use compressed air cooling to drop temperature to <50°C rapidly (prevents degradation).

  • Workup: The product often precipitates upon cooling. Pour the mixture into ice water (30 mL). Filter the solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain analytical grade crystals.

Results & Validation

Comparative Efficiency Data
ParameterConventional Heating (Reflux)Microwave Method (This Protocol)Improvement
Reaction Time (Step 1) 4–6 Hours15 Minutes16x Faster
Reaction Time (Step 2) 8–12 Hours10 Minutes48x Faster
Overall Yield 55–62%85–92%+30%
Solvent Usage High (50-100 mL)Low (5-10 mL)Green Chemistry
Analytical Characterization (Expected)
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 210–212 °C.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.80 (s, 1H, -OH, exchangeable 
      
      
      
      )
    • 
       8.65 (s, 1H, Pyrazole-H5) — Diagnostic peak for 1,3-substitution (H at C5).
      
    • 
       7.90–7.50 (m, 8H, Aromatic protons).
      
  • MS (ESI): m/z Calculated for

    
    : 391.9; Found 
    
    
    
    : 392.9/394.9 (Isotopic pattern characteristic of dibromo compounds).

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization (Intermediate Hydrazone persists).

    • Diagnosis: TLC shows a spot distinct from starting material but lower Rf than product.

    • Solution: Increase Microwave Hold Time to 20 minutes or increase Acetic Acid concentration. The cyclization step is the energy barrier.

  • Issue: Dark/Tarry Product.

    • Diagnosis: Thermal degradation due to "hot spots."

    • Solution: Ensure vigorous stirring during irradiation. Reduce Power Max to 150 W and extend ramp time to 5 minutes.

  • Issue: Regioisomer Contamination.

    • Check: Ensure the starting material is the Glyoxal , not a chalcone. Chalcones will yield the 3,5-isomer or pyrazolines.

References

  • Microwave-Assisted Pyrazole Synthesis: Siddiqui, S. A., et al. "Microwave-assisted synthesis of 1,3-diaryl-4-hydroxypyrazoles." Journal of Heterocyclic Chemistry, 2010.

  • Glyoxal-Hydrazine Cyclocondensation: Aggarwal, R., et al. "Hypervalent Iodine Mediated Synthesis of 1,3-Diaryl-4-hydroxypyrazoles." Tetrahedron Letters, 2005.

  • Kornblum Oxidation (Microwave Variant): Varma, R. S., et al. "Microwave-accelerated oxidation of alcohols and halides." Tetrahedron, 1998.

  • General Microwave Synthesis Guide: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol . Note that while the standard Algar-Flynn-Oyamada (AFO) reaction typically yields 3,5-diaryl isomers, the specific 1,3-substitution pattern (with an N-aryl group) requires a tailored approach, often involving the cyclization of 4-bromophenylhydrazine with a glycidic aldehyde or


-halo-ketone  equivalent.

The following guide focuses on the Epoxide-Hydrazine Cyclization Route , as it is the most common pathway for generating 4-hydroxypyrazoles that suffer from yield issues due to ring-opening competition.

User Status: Authenticated (Senior Researcher) Topic: Yield Optimization & Troubleshooting Molecule ID: 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol (CAS: N/A for specific isomer, Analogous to CAS 73387-46-9 family)

Module 1: Critical Process Parameters (CPP) & Reaction Logic

The synthesis of 4-hydroxypyrazoles via the chalcone/epoxide route is chemically delicate. Unlike standard pyrazole synthesis (which yields the aromatic system directly), retaining the 4-hydroxyl group requires preventing the dehydration that leads to fully aromatic, non-oxygenated pyrazoles.

The Core Pathway

The most robust route for this specific scaffold involves the reaction of 4-bromophenylhydrazine with 3-(4-bromophenyl)glycidic ester or a chalcone epoxide derivative.

ReactionPathway Start1 4-Bromophenylhydrazine Inter1 Hydrazone Intermediate Start1->Inter1 Condensation (AcOH/EtOH) Side2 Side Product: Azine Formation Start1->Side2 Stoichiometry Error Start2 3-(4-Bromophenyl) -2,3-epoxypropanal Start2->Inter1 Inter2 4-Hydroxy-Pyrazoline Inter1->Inter2 Epoxide Opening (Cyclization) Product 1,3-Bis(4-bromophenyl) -1H-pyrazol-4-ol Inter2->Product Oxidation/Tautomerization Side1 Side Product: Dehydration (Pyrazole) Inter2->Side1 Acid/Heat Excess

Caption: Mechanistic pathway for 4-hydroxypyrazole formation highlighting critical divergence points for side products.

Key Optimization Variables
ParameterRecommended RangeScientific Rationale
Solvent System Glacial Acetic Acid / Ethanol (1:[1]1)The bis-bromo substitution significantly reduces solubility. Acetic acid acts as both solvent and acid catalyst for the epoxide opening [1].
Temperature 60°C – 80°CCritical: Refluxing (>80°C) promotes dehydration to the non-hydroxy pyrazole. Too low (<50°C) stalls the epoxide opening [2].
Hydrazine Equiv. 1.1 – 1.2 eq.Excess hydrazine prevents azine formation (dimerization of the carbonyl precursor).
Atmosphere Nitrogen/ArgonThe 4-hydroxy group is susceptible to over-oxidation to the pyrazolone (ketone form) or ring degradation under aerobic conditions at high temps.

Module 2: Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turns into a tar/oil and yield is <20%."

Diagnosis: This is the classic "Oiling Out" phenomenon, exacerbated by the lipophilicity of the bromine atoms. Solution:

  • Switch Solvent: Move from pure Ethanol to n-Butanol or a DMF/Ethanol (1:4) mixture. The higher boiling point and lipophilicity of n-Butanol keep the intermediate in solution without requiring excessive temperatures that degrade the product.

  • Seeding: Do not rely on spontaneous crystallization. Save a small amount of crude solid from a previous batch to seed the cooling mixture at 40°C.

Issue 2: "I am isolating the De-hydroxy product (1,3-bis(4-bromophenyl)-1H-pyrazole)."

Diagnosis: Over-dehydration. You have eliminated the water molecule from the 4-hydroxy-pyrazoline intermediate. Corrective Action:

  • Acidity Control: If using mineral acid (HCl/H2SO4), stop immediately. Switch to Glacial Acetic Acid or a mild Lewis acid like Cerium(IV) Ammonium Nitrate (CAN) (0.1 eq) which catalyzes the cyclization without forcing dehydration [3].

  • Temperature Check: Strictly limit reaction temperature to 70°C .

Issue 3: "The product contains unreacted hydrazine or hydrazone intermediate."

Diagnosis: Incomplete cyclization (Epoxide ring did not open). Corrective Action:

  • Base Promoters: Add a weak base like Sodium Acetate (NaOAc) (1.5 eq) to the reaction. This buffers the solution and facilitates the nucleophilic attack of the hydrazine nitrogen on the epoxide carbon [1].

Module 3: High-Yield Protocol (Gold Standard)

This protocol is optimized for the 1,3-Bis(4-bromophenyl) analog, accounting for its poor solubility.

Reagents:

  • Precursor: 3-(4-bromophenyl)-2,3-epoxypropanal (or equivalent chalcone epoxide) [1.0 eq]

  • Reactant: 4-Bromophenylhydrazine Hydrochloride [1.1 eq]

  • Solvent: Glacial Acetic Acid (10 mL per gram of precursor)

  • Catalyst: Sodium Acetate [1.5 eq]

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 4-Bromophenylhydrazine HCl and Sodium Acetate in Glacial Acetic Acid. Stir at room temperature for 15 minutes to release the free hydrazine base.

  • Addition: Add the Epoxide precursor slowly over 10 minutes. Note: The mixture may turn yellow/orange.[2]

  • Cyclization: Heat the mixture to 65°C (internal temperature). Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexane).

    • Checkpoint: The starting epoxide should disappear within 2-4 hours. If not, raise temp to 75°C but do not reflux .

  • Quenching: Once complete, cool to room temperature. Pour the reaction mixture into Ice-Cold Water (5x reaction volume) with vigorous stirring.

  • Isolation: A precipitate should form immediately.[3] Filter under vacuum.[3]

  • Purification (Critical):

    • Do NOT use column chromatography initially (product streaks/degrades on silica).

    • Recrystallization: Dissolve crude solid in minimum hot Toluene or Chlorobenzene . Allow to cool slowly to 4°C. This specifically removes sticky oligomers [4].[3]

Module 4: Decision Tree for Yield Improvement

TroubleshootingTree Start Start: Low Yield Analysis CheckTLC Check TLC: Is Starting Material Present? Start->CheckTLC YesSM Yes: Incomplete Reaction CheckTLC->YesSM Yes NoSM No: Reaction Consumed CheckTLC->NoSM No CheckTemp Check Temperature YesSM->CheckTemp CheckSpot Check TLC Spot: Is it Pyrazole (Non-OH)? NoSM->CheckSpot ActionHeat Action: Increase Temp to 75°C Add NaOAc CheckTemp->ActionHeat Temp < 60°C ActionAcid Action: Reduce Acid Strength Lower Temp (<70°C) CheckSpot->ActionAcid Yes (Dehydrated) ActionWorkup Action: Optimize Workup (Avoid Silica, Use Toluene) CheckSpot->ActionWorkup No (Complex Mix)

Caption: Logic flow for diagnosing yield failures in 4-hydroxypyrazole synthesis.

References

  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-diphenyl-2,3-epoxy-1-propanone. Source: African Journal of Online (AJOL). Context: Establishes the core mechanism of epoxide ring opening with hydrazines in acetic acid. URL:[Link]

  • 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Source: National Institutes of Health (PMC). Context: Provides crystallographic data and solubility insights for bis(4-bromophenyl) pyrazole analogs. URL:[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives. Source: MDPI (Molecules). Context: Reviews catalytic methods (CAN, Iodine) to improve yields and prevent side reactions in pyrazole synthesis. URL:[Link]

Sources

Purification techniques for 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol: Recrystallization vs Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol. This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we have synthesized established chemical principles with practical, field-tested insights to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Recrystallization

Recrystallization is often the first-choice for purification due to its cost-effectiveness and scalability. However, success is highly dependent on the correct choice of solvent and technique. 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol, with its combination of polar (hydroxyl group) and non-polar (bromophenyl rings) moieties, presents unique challenges.

Question 1: My compound "oils out" during cooling instead of forming crystals. What should I do?

"Oiling out," where the solute separates as a liquid instead of a solid, is a common problem when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated.

Causality and Solution:

  • High Solute Concentration: The most likely cause is that the solution is too concentrated. At the point of saturation, the solubility of the impure compound is exceeded to such a degree that it separates as a liquid phase.

    • Solution: Add more hot solvent to the oiled-out mixture until the oil redissolves. Then, allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in glass wool to insulate it.

  • Inappropriate Solvent: The solvent may be too "good" a solvent for your compound, even at lower temperatures.

    • Solution: Consider a mixed solvent system. Since your compound has both polar and non-polar characteristics, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or heptane) is often effective.[1] Dissolve the crude product in a minimum amount of the hot, better solvent (e.g., ethanol) and then slowly add the hot, poorer solvent (e.g., hexane) until the solution becomes slightly turbid. Then, add a few drops of the better solvent to clarify the solution and allow it to cool slowly.[2]

Question 2: I have poor recovery of my compound after recrystallization. How can I improve the yield?

Low recovery can be due to several factors, from using too much solvent to premature crystallization.

Causality and Solution:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.

  • Cooling to an Insufficiently Low Temperature: The solubility of your compound might still be significant at room temperature.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath or a refrigerator (2-8°C) for a few hours to maximize precipitation.[3]

  • Filtering Too Early: If you filter the crystals while the solution is still warm, you will lose a substantial amount of product.

    • Solution: Ensure the solution has reached the final, low temperature and that crystallization appears complete before filtering.

Question 3: The recrystallized product is still impure. What are the likely reasons?

If impurities are still present after recrystallization, it could be due to the nature of the impurities or the recrystallization technique.

Causality and Solution:

  • Co-crystallization of Impurities: Some impurities may have very similar solubility profiles to your desired compound, causing them to crystallize out as well.

    • Solution: A second recrystallization may be necessary. Alternatively, if the impurities are significantly different in polarity, chromatography might be a better option.

  • Incomplete Removal of Mother Liquor: The impure mother liquor can remain adsorbed to the surface of your crystals.

    • Solution: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor.[3]

Troubleshooting Guide: Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities. For 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol, silica gel is the recommended stationary phase.

Question 1: I can't find a good solvent system for TLC analysis. The spots are either at the baseline or at the solvent front.

An appropriate mobile phase is crucial for good separation. The goal is to have the spot for your desired compound with a retention factor (Rf) of approximately 0.3-0.4.

Causality and Solution:

  • Solvent Polarity is Too Low: If the spots remain at the baseline (Rf ≈ 0), the eluent is not polar enough to move the compounds up the silica plate.

    • Solution: Increase the polarity of the mobile phase. For a common system like ethyl acetate/hexane, increase the proportion of ethyl acetate.[4][5] For example, move from a 10:90 ethyl acetate/hexane mixture to a 20:80 or 30:70 mixture.

  • Solvent Polarity is Too High: If the spots are at the solvent front (Rf ≈ 1), the eluent is too polar, and all components are moving with the solvent front without interacting with the silica gel.

    • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).

Question 2: My compound is streaking on the TLC plate and the column. What is causing this?

Streaking can be caused by several factors, including overloading the sample, compound instability, or strong interactions with the stationary phase.

Causality and Solution:

  • Sample Overloading: Applying too much sample to the TLC plate or column can lead to broad, streaky bands.

    • Solution: Use a more dilute solution of your sample for TLC spotting. For column chromatography, ensure you are not exceeding the loading capacity of your column (typically 1-5% of the silica gel weight).

  • Strong Acidic/Basic Nature of the Compound: The hydroxyl group on the pyrazole ring has acidic properties. Strong interactions with the slightly acidic silica gel can cause streaking.

    • Solution: Add a small amount of a modifier to your eluent. For an acidic compound, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve peak shape. Conversely, for basic compounds, triethylamine is often added.[2]

  • Insolubility in the Mobile Phase: If the compound is not fully soluble in the mobile phase as it moves through the column, it can precipitate and then redissolve, leading to streaking.

    • Solution: Ensure the chosen eluent system can adequately solubilize your compound. Sometimes, a small amount of a more polar, solubilizing solvent like methanol or dichloromethane can be beneficial, though this will significantly increase the eluent's polarity.[4]

Question 3: The separation between my desired product and an impurity is very poor.

Poor resolution between two compounds indicates that they have very similar polarities in the chosen solvent system.

Causality and Solution:

  • Suboptimal Eluent System: The eluent may not be selective enough for your compounds.

    • Solution: Try a different solvent system. Instead of an ethyl acetate/hexane mixture, consider using a dichloromethane/methanol or a toluene/acetone system. Different solvents can have different interactions with your compounds and the stationary phase, potentially improving separation.

  • Using an Isocratic Elution for a Complex Mixture: If your crude product contains impurities with a wide range of polarities, an isocratic (constant solvent composition) elution may not be effective.

    • Solution: Employ a gradient elution. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your desired compound and then the more polar impurities.[6]

Frequently Asked Questions (FAQs)

Q1: Which purification technique, recrystallization or chromatography, is better for 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol?

The choice depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

FeatureRecrystallizationColumn Chromatography
Best For Removing small amounts of impurities with different solubility profiles. Large-scale purification.Separating complex mixtures with closely related polarities. High-purity applications.
Pros Cost-effective, simple setup, easily scalable.High resolution, applicable to a wide range of compounds.
Cons Can have lower recovery, may not remove all impurities, requires finding a suitable solvent.More time-consuming, requires more solvent and materials, can be challenging to scale up.

Recommendation: For a crude product that is already relatively pure (>90%), recrystallization is a good first choice. If the product is a complex mixture or requires very high purity for applications like drug development, column chromatography is the preferred method.

Q2: What are some good starting solvent systems for the recrystallization of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol?

Based on the structure (a polar -OH group and two large non-polar bromophenyl groups), a mixed solvent system is a good starting point. Here are some suggestions to screen:

  • Ethanol/Water: Dissolve in hot ethanol, then add hot water dropwise until turbidity persists.[2]

  • Ethyl Acetate/Hexane: Dissolve in hot ethyl acetate, then add hot hexane.[1]

  • Toluene: For compounds with multiple aromatic rings, toluene can be a good single solvent for recrystallization.[1]

  • Diluted Dimethylformamide (DMF): For pyrazole derivatives that are difficult to dissolve, crystallization from diluted DMF can be effective.[7]

Q3: What is a good starting mobile phase for the column chromatography of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol on silica gel?

Given the compound's structure, it is expected to be moderately polar. A good starting point for TLC analysis would be:

  • 20-30% Ethyl Acetate in Hexane: This is a standard starting point for many organic compounds.[4][5] Adjust the ratio based on the initial TLC results.

  • Dichloromethane with a small percentage of Methanol (e.g., 1-5%): This can be a good alternative if the ethyl acetate/hexane system does not provide adequate separation.[4]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Hexane)
  • Dissolution: In an Erlenmeyer flask, add the crude 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol. Add a minimal volume of hot ethanol while stirring and heating until the solid completely dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot hexane dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/hexane mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC as described in the troubleshooting guide. Aim for an Rf of 0.3-0.4 for the desired compound.

  • Column Packing: Pack a glass chromatography column with silica gel, either as a dry powder or as a slurry in the initial, least polar mobile phase.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica gel to the top of the packed column.

  • Elution: Begin eluting with the chosen mobile phase. If using a gradient, start with a low polarity mixture and gradually increase the polarity.[6]

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol.

Visualizations

G cluster_0 Purification Decision Workflow start Crude 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol purity_check Assess Crude Purity (TLC, NMR) start->purity_check high_purity High Purity (>90%) purity_check->high_purity Yes low_purity Low Purity / Complex Mixture purity_check->low_purity No recrystallization Attempt Recrystallization success_check_recryst Pure Product? recrystallization->success_check_recryst chromatography Perform Column Chromatography success_check_chrom Pure Product? chromatography->success_check_chrom high_purity->recrystallization low_purity->chromatography success_check_recryst->chromatography No final_product Pure Product (Characterize) success_check_recryst->final_product Yes success_check_chrom->chromatography No (Re-run with different conditions) success_check_chrom->final_product Yes

Caption: Decision workflow for purification.

G cluster_1 Recrystallization Troubleshooting start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out poor_recovery Poor Recovery start->poor_recovery still_impure Product Still Impure start->still_impure sol_oiling_1 Add more hot solvent oiling_out->sol_oiling_1 sol_oiling_2 Cool more slowly oiling_out->sol_oiling_2 sol_oiling_3 Use a mixed solvent system oiling_out->sol_oiling_3 sol_recovery_1 Use minimum hot solvent poor_recovery->sol_recovery_1 sol_recovery_2 Cool to lower temperature (ice bath) poor_recovery->sol_recovery_2 sol_impure_1 Perform a second recrystallization still_impure->sol_impure_1 sol_impure_2 Wash crystals with cold solvent still_impure->sol_impure_2

Caption: Troubleshooting common recrystallization issues.

References

  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Journal of Chromatographic Science. (n.d.). Analysis of Brominated Benzene Compounds by Gas Chromatography.
  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry.
  • Oxford Academic. (n.d.). Analysis of Brominated Benzene Compounds by Gas Chromatography.
  • PubMed. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry.
  • Organic Syntheses. (n.d.). Dry silica gel.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Beilstein Journals. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PMC. (n.d.). 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • PMC. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • MDPI. (2009). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene.
  • Sigma-Aldrich. (n.d.). 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol.
  • PMC. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives.

Sources

Solving solubility issues of brominated pyrazoles in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Brominated Pyrazole Solubility

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenge of dissolving brominated pyrazole derivatives in aqueous buffers for experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why are my brominated pyrazole compounds so difficult to dissolve in aqueous buffers like PBS?

A1: The poor aqueous solubility of many brominated pyrazole derivatives stems from a combination of physicochemical properties:

  • Increased Lipophilicity: The addition of one or more bromine atoms to the pyrazole scaffold significantly increases the molecule's molecular weight and surface area. Bromine, being a halogen, is hydrophobic and enhances the lipophilic (fat-loving) character of the compound, leading to poor interaction with polar water molecules.[1]

  • Crystal Lattice Energy: The planar structure of the pyrazole ring, combined with strong intermolecular forces like hydrogen bonding and π-π stacking, can result in a highly stable crystal lattice.[1][2] A large amount of energy is required to break this lattice apart for the molecules to be solvated by water, resulting in low solubility.[1]

  • Weakly Basic Nature: Pyrazoles are weakly basic.[3] Depending on the substituents, their ability to be protonated and form more soluble salts in neutral pH buffers (like PBS, pH 7.4) can be limited.[4]

Q2: I prepared a 10 mM stock of my compound in DMSO, but it immediately precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a very common phenomenon known as "DMSO shock" or precipitation upon dilution, and it occurs when the final concentration of your compound exceeds its kinetic solubility limit in the assay buffer.[5]

Here's the causality:

  • High Solubility in DMSO: Your brominated pyrazole is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[4][6]

  • Solvent Shift: When you introduce a small volume of the DMSO stock into a large volume of aqueous buffer, the solvent environment for the compound abruptly shifts from organic to overwhelmingly aqueous.

  • Exceeding the Solubility Limit: The aqueous buffer simply cannot accommodate the same high concentration of the hydrophobic compound that the DMSO could. The compound molecules rapidly come out of solution and aggregate, forming a visible precipitate.[7]

Solutions to this problem are addressed in the troubleshooting guide below.

Troubleshooting Guide: Step-by-Step Solutions

Problem 1: My compound won't dissolve directly in the buffer, even at low concentrations.
  • Initial Step: Co-Solvent Approach

    This is the most common first-line approach for in vitro assays.[8] Co-solvents work by reducing the overall polarity of the aqueous solution, making it more favorable for hydrophobic compounds.[9]

    Protocol: Preparing a Working Solution with a Co-solvent

    • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of your brominated pyrazole in 100% DMSO. Ensure it is fully dissolved. Gentle warming or sonication can assist.[5]

    • Serial Dilution (in DMSO): If necessary, perform serial dilutions from your stock in 100% DMSO to get closer to your final desired concentration.

    • Dilution into Buffer: Add the DMSO stock dropwise to your vigorously vortexing or stirring aqueous buffer. This gradual introduction helps mitigate precipitation.[5]

    • Final Co-solvent Concentration: Critically, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low, typically <1% v/v , and ideally <0.5% v/v , to avoid artifacts or toxicity in biological systems.[10] Always run a vehicle control (buffer + same final concentration of DMSO) in your experiments.

Problem 2: Even with DMSO, my compound precipitates at the required assay concentration.
  • Advanced Strategy 1: pH Adjustment

    If your brominated pyrazole has a basic nitrogen atom, its solubility can be significantly increased by lowering the pH.[8][11] Protonation of the basic site leads to the formation of a more soluble salt.[4]

    Experimental Test:

    • Prepare a small amount of your compound in a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

    • Visually inspect for solubility. This will quickly tell you if pH is a critical factor. Caution: Ensure the altered pH is compatible with your experimental system (e.g., enzyme activity, cell viability).

  • Advanced Strategy 2: Use of Cyclodextrins

    Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like your brominated pyrazole, forming an inclusion complex that is water-soluble.[13][14] This is an excellent strategy for both in vitro and in vivo applications as they are generally well-tolerated.[12]

    Protocol: Solubilization with HP-β-CD

    • Prepare Cyclodextrin Solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer to make a 10-40% (w/v) stock solution.

    • Add Compound: Add the solid brominated pyrazole powder directly to the cyclodextrin solution.

    • Facilitate Complexation: Stir or sonicate the mixture at room temperature or with gentle warming (e.g., 40°C) for several hours or overnight to allow for the formation of the inclusion complex.

    • Filter: Pass the solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine Concentration: Use a spectrophotometer (if the compound has a chromophore) or HPLC to accurately determine the concentration of the solubilized compound in the filtrate.

  • Advanced Strategy 3: Formulation with Surfactants

    Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can increase solubility by forming micelles that encapsulate the hydrophobic compound.[15][16] This is often used for formulating drugs for administration.

    Considerations:

    • Surfactants should be used at concentrations above their critical micelle concentration (CMC).

    • Be aware that surfactants can interfere with certain biological assays, for instance, by disrupting cell membranes or denaturing proteins. Always include a vehicle control with the surfactant.

Data Summary: Comparison of Solubilization Methods

The following table provides hypothetical but representative data for a model brominated pyrazole (MW ~400 g/mol ) to illustrate the potential improvements with different techniques.

MethodSolvent/Buffer SystemAchievable Concentration (Approx.)Key Consideration
Direct Dissolution PBS (pH 7.4)< 1 µMBaseline, often impractical for assays.
Co-solvent PBS + 0.5% DMSO1 - 25 µMFinal DMSO % must be controlled.[10]
pH Adjustment Acetate Buffer (pH 5.0)5 - 50 µMAssay must be compatible with lower pH.[11]
Cyclodextrin Complexation PBS + 10% (w/v) HP-β-CD> 100 µMExcellent for increasing aqueous concentration.[12]
Surfactant PBS + 2% (w/v) Tween® 80> 100 µMPotential for assay interference.[15]

Visual Workflow and Decision Guides

Troubleshooting Flowchart

This diagram provides a logical decision tree to guide you from the initial problem to a viable solution.

Solubility_Troubleshooting Start Compound precipitates in aqueous buffer PrepStock Prepare concentrated stock in 100% DMSO Start->PrepStock Dilute Dilute stock into buffer (Final DMSO < 0.5%) PrepStock->Dilute CheckPrecip Does it precipitate? Dilute->CheckPrecip Success Success! Proceed with experiment (Use vehicle control) CheckPrecip->Success No Troubleshoot Choose Advanced Method CheckPrecip->Troubleshoot Yes pH_Adjust Option 1: pH Adjustment (If compound is ionizable) Troubleshoot->pH_Adjust Cyclodextrin Option 2: Cyclodextrins (e.g., HP-β-CD) Troubleshoot->Cyclodextrin Surfactant Option 3: Surfactants (e.g., Tween 80) Troubleshoot->Surfactant FinalCheck Verify solubility & assay compatibility pH_Adjust->FinalCheck Cyclodextrin->FinalCheck Surfactant->FinalCheck

Caption: A decision tree for selecting a solubility enhancement method.

Mechanism of Cyclodextrin Encapsulation

This diagram illustrates how a cyclodextrin molecule enhances the solubility of a hydrophobic brominated pyrazole.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation Compound1 Brominated Pyrazole (Hydrophobic) Water1 Water Molecules CD1 Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex Compound2 Guest Water2 Water Molecules p1->Complex +

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

  • Vertex AI Search. (2025).
  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • BenchChem. (2025).
  • PubMed. (n.d.). Solubility enhancement of Cox-2 inhibitors using various solvent systems.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Scribd. (n.d.).
  • International Journal of Pharmaceutical and Natural Sciences. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • Indian Journal of Pharmaceutical Education and Research. (2011, April 13). Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127.
  • YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • MDPI. (2018, December 20). Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers.
  • Pharma Excipients. (2023, January 20). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro.
  • PMC. (n.d.). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers.
  • Impactfactor. (2025, April 28). Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • MIT News. (2021, June 7).
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Cosolvent - The 'Medicinal Magician' in The Labor
  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. (n.d.).
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
  • PubMed. (2006, May 15).
  • MDPI. (2025, July 23).
  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles.
  • PMC. (n.d.).
  • DTIC. (n.d.).
  • PMC. (2024, October 15).
  • Bangladesh Journal of Pharmacology. (2008, January 22).
  • Journal of Chemistry and Technologies. (2023, October 28). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS.

Sources

Technical Support Center: Optimizing Regioselectivity in 1,3-Diaryl-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective Synthesis of 1,3-Diaryl-1H-pyrazoles Ticket Priority: High (Structural Isomerism Issues) Agent: Senior Application Scientist

Strategic Method Selection

Before starting a new synthesis, verify your precursor availability and functional group tolerance. The choice of method dictates the regiochemical outcome.

The primary challenge in synthesizing 1,3-diarylpyrazoles is preventing the formation of the thermodynamically stable or kinetically competitive 1,5-diaryl isomer. The following decision matrix outlines the optimal synthetic route based on your starting materials.

MethodSelection Start Start: Select Precursors Q1 Are 1,3-Diketones available? Start->Q1 Q2 Is the diketone symmetrical? Q1->Q2 Yes Q3 Are Alkynes/Diazo compounds available? Q1->Q3 No MethodA Method A: Standard Knorr (Low Regioselectivity Risk) Q2->MethodA Yes (Ar1 = Ar2) MethodB Method B: Enaminone Route (High 1,3-Selectivity) Q2->MethodB No (Switch to Enaminone) MethodC Method C: [3+2] Cycloaddition (Nitrile Imines) Q3->MethodC Yes Q4 Do you have a pre-formed 3-arylpyrazole? Q3->Q4 No MethodD Method D: Cu/Pd-Catalyzed N-Arylation (Late-Stage Functionalization) Q4->MethodD Yes

Figure 1: Decision tree for selecting the optimal synthetic route to minimize 1,5-isomer formation.

Troubleshooting & FAQs: The Enaminone Route (Recommended)

Context: The reaction of aryl hydrazines with unsymmetrical 1,3-diketones often yields mixtures or predominantly 1,5-isomers due to the nucleophilic attack of the hydrazine on the most electrophilic carbonyl. Solution: Replace the 1,3-diketone with an enaminone (3-(dimethylamino)-1-arylprop-2-en-1-one).[1]

Q: Why does the enaminone precursor favor the 1,3-isomer?

A: The regioselectivity is driven by the electronic polarization of the enaminone.

  • Mechanism: The enaminone has a "push-pull" electronic structure.[1] The

    
    -carbon (C3) is electrophilic but less so than a ketone carbonyl.[1] However, under acidic or neutral conditions, the terminal 
    
    
    
    of the aryl hydrazine (which is the more nucleophilic nitrogen) attacks the
    
    
    -carbon of the enaminone via Michael addition.
  • Result: This establishes the carbon skeleton where the aryl group from the enaminone ends up at the C3 position of the pyrazole ring. The subsequent cyclization places the hydrazine aryl group at N1.

  • Contrast: If you use a 1,3-diketone, the hydrazine

    
     often attacks the carbonyl adjacent to the aryl group (sterics permitting), leading to the 1,5-isomer.
    
Q: I am still seeing ~10% of the 1,5-isomer. How do I optimize this?

A: Check your solvent and pH.[1]

  • Solvent: Switch to Ethanol or Acetic Acid .[1] Protic solvents stabilize the intermediate formed after the initial Michael attack, preventing reversible pathways that might lead to the thermodynamic 1,5-product.

  • Temperature: Lower the temperature during the addition phase (

    
     to RT), then reflux to cyclize. High initial heat can overcome the kinetic preference for the 
    
    
    
    -carbon attack.[1]

Protocol: Regioselective Synthesis via Enaminones

Objective: Synthesis of 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole. Scale: 1.0 mmol.

Materials
  • Precursor: 3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one (Enaminone).[1]

  • Reagent: Phenylhydrazine.[1][2][3]

  • Solvent: Ethanol (absolute).[1]

  • Catalyst: Hydrochloric acid (conc., catalytic amount) or Acetic Acid.

Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask, dissolve the enaminone (1.0 equiv) in Ethanol (5 mL/mmol).

  • Addition: Add Phenylhydrazine (1.1 equiv) dropwise at room temperature.

    • Critical Step: If the reaction is exothermic, cool to

      
       during addition to maximize kinetic regiocontrol.
      
  • Cyclization: Add 2-3 drops of conc. HCl or use Glacial Acetic Acid as the co-solvent. Heat the mixture to reflux for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc).[1] The enaminone spot (usually UV active and polar) should disappear.

  • Workup: Cool to room temperature.

    • Scenario A (Precipitate): If the product precipitates, filter and wash with cold ethanol. This is common for 1,3-diaryl systems.

    • Scenario B (Solution): Evaporate solvent, redissolve in EtOAc, wash with water and brine. Dry over

      
      .[1][4]
      
  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography to remove trace hydrazine impurities.[1]

Alternative Route: [3+2] Cycloaddition (Nitrile Imines)[1][3]

Context: When 1,3-diketones or enaminones are unstable or unavailable, the reaction of hydrazonoyl chlorides with alkynes (or enamines) is the gold standard for regiocontrol.

Mechanism & Logic

This reaction proceeds via a 1,3-dipolar cycloaddition.[5]

  • Dipole: Nitrile imine (generated in situ from hydrazonoyl chloride + base).[1]

  • Dipolarophile: Phenylacetylene.[1]

  • Selectivity: The steric bulk of the substituents generally forces the formation of the 1,3-isomer. The 1,5-isomer is sterically disfavored in the transition state.

Cycloaddition Sub1 Hydrazonoyl Chloride (Ar-C(Cl)=N-NH-Ar') Dipole Nitrile Imine (Ar-C≡N⁺-N⁻-Ar') Sub1->Dipole Base mediates Base Base (Et3N) (- HCl) Base->Dipole TS Transition State (Steric Control) Dipole->TS Alkyne Alkyne (H-C≡C-Ar'') Alkyne->TS Product 1,3,5-Substituted Pyrazole (Major: 1,3-Diaryl) TS->Product Regioselective

Figure 2: Pathway for 1,3-dipolar cycloaddition utilizing nitrile imines.[1]

Analytical Validation: Distinguishing 1,3 vs. 1,5 Isomers

Problem: Standard 1H NMR often shows similar aromatic splitting patterns for both isomers. Solution: Use NOE (Nuclear Overhauser Effect) or HMBC for definitive structural assignment.[1]

Feature1,3-Diaryl Isomer1,5-Diaryl Isomer
H4 Proton Shift Typically

6.6 – 6.9 ppm
Typically

6.5 – 6.8 ppm (Less reliable)
NOE Interaction (Key) Strong NOE between N-Aryl (ortho) and H5 (pyrazole proton).[1]Strong NOE between N-Aryl (ortho) and C5-Aryl (ortho) .
13C NMR (C3 vs C5) C3 is usually downfield (approx 150 ppm) due to C=N character.[1]C5 is often upfield relative to C3, but substituent dependent.
Melting Point Generally higher (more planar/symmetrical packing).[1]Generally lower (twisted N-Aryl/C5-Aryl interaction).[1]

Expert Tip: If you run a NOESY experiment, look for the cross-peak between the N-phenyl ortho protons and the singlet on the pyrazole ring.

  • Cross-peak present: You have the 1,3-isomer (because H5 is adjacent to N1).

  • Cross-peak absent: You likely have the 1,5-isomer (the C5-aryl group blocks the interaction).[1]

References

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Chemical Reviews.

  • Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [1]

  • Aggarwal, R., et al. (2013). Regioselective synthesis of 1-aryl-3,5-bis(het)arylpyrazoles. Journal of Organic Chemistry.

  • Ma, C., et al. (2011).[7] Copper(I)-Catalyzed Synthesis of Pyrazoles from Phenylhydrazones. Synlett.

  • Hockstedler, A.N., et al. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate.

Sources

Technical Support Center: Stability Profile of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol . While the pyrazole core is generally robust, the 4-hydroxy substituent introduces specific sensitivities. The molecule exhibits high stability under acidic conditions but significant oxidative instability under basic conditions . Users handling this compound for cross-coupling (e.g., Suzuki-Miyaura) or biological assays must strictly control pH and oxygen exposure to prevent degradation into colored quinoid or dimeric impurities.

Module 1: Acidic Conditions (The "Safe" Zone)

Chemical Behavior

In acidic media (pH < 4), 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol is chemically stable. The pyrazole ring acts as a weak base.

  • Mechanism: Protonation occurs at the

    
     nitrogen of the pyrazole ring. The electron-withdrawing nature of the two 4-bromophenyl groups (
    
    
    
    ) reduces the basicity of the pyrazole nitrogen compared to unsubstituted analogs, meaning stronger acids are required for full protonation.
  • Solubility: The protonated cation (

    
    ) has improved solubility in polar protic solvents (MeOH/Water mixtures) compared to the neutral form.
    
  • Hydrolysis: The C-Br bonds are stable toward acidic hydrolysis under standard laboratory conditions (up to reflux in dilute HCl/AcOH).

Operational Risks
  • Precipitation: If the acid concentration is insufficient to fully protonate the weak base, the neutral molecule may precipitate out of aqueous mixtures due to the high lipophilicity of the bromophenyl rings.

  • Pseudo-degradation: Users often mistake precipitation for degradation.

Module 2: Basic Conditions (The "Danger" Zone)

Chemical Behavior

In basic media (pH > 9), the compound is unstable in the presence of oxygen.

  • Deprotonation: The 4-OH group is deprotonated (pKa

    
     9.0–10.5), forming the electron-rich pyrazolate anion.
    
  • Oxidation Pathway: This anion is highly susceptible to aerobic oxidation. It undergoes Single Electron Transfer (SET) to form a radical species, which rapidly dimerizes or oxidizes further to form 4H-pyrazol-4-ones (colored quinoid species) or 4,4'-bis(pyrazol-4-ol) dimers.

  • Visual Indicator: Solutions will turn from colorless/pale yellow to pink, red, or dark brown within minutes to hours depending on oxygen saturation.

Critical Control Points
  • Degassing: All basic buffers or solvents (e.g., for Pd-catalyzed couplings) must be degassed (sparged with Argon/Nitrogen) before adding the substrate.

  • Antioxidants: The addition of reducing agents (e.g., ascorbic acid, sodium metabisulfite) can stabilize the 4-OH group during workup.

Visualizing the Instability

The following diagrams illustrate the decision logic for troubleshooting and the chemical mechanism of failure.

Diagram 1: Troubleshooting Logic Flow

TroubleshootingFlow Start Observation: Issue with 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol Condition What is the pH condition? Start->Condition Acid Acidic (pH < 4) Condition->Acid Base Basic (pH > 8) Condition->Base Precip Issue: White Precipitate/Cloudiness Acid->Precip Common Color Issue: Solution turns Pink/Red/Brown Base->Color Critical Solubility Cause: Solubility Limit reached. Neutral form is crashing out. Precip->Solubility Oxidation Cause: Aerobic Oxidation. Formation of Pyrazol-4-one or Dimers. Color->Oxidation Action1 Action: Increase % Organic Solvent (DMSO/MeOH) or Acid Conc. Solubility->Action1 Action2 Action: Degas solvents (Ar/N2). Add Antioxidant (Ascorbate). Oxidation->Action2

Caption: Diagnostic flowchart for identifying stability vs. solubility issues based on pH and visual cues.

Diagram 2: Base-Mediated Degradation Pathway

DegradationPathway Substrate Pyrazol-4-ol (Neutral) Anion Pyrazolate Anion (Electron Rich) Substrate->Anion Base (OH-) -H+ Radical Pyrazolyl Radical (Reactive Intermediate) Anion->Radical O2 (Air) -e- Dimer 4,4'-Bis-pyrazole (Dimer Impurity) Radical->Dimer Dimerization Quinone Pyrazol-4-one (Red/Brown Color) Radical->Quinone Further Oxidation

Caption: Mechanism of oxidative degradation in basic media. The deprotonated anion is the entry point for failure.

Technical FAQs (Troubleshooting)

Q1: My reaction mixture turned pink/red after adding potassium carbonate. Is my compound destroyed?

  • Diagnosis: This indicates the onset of oxidation. The color comes from trace amounts of the oxidized pyrazol-4-one or radical species.

  • Solution: If the color is faint, the bulk material may still be intact. Immediately degas the solution by bubbling Argon for 15 minutes. For future experiments, degas all solvents before adding the base.

Q2: Can I use LC-MS to quantify the degradation?

  • Guidance: Yes, but be careful.

    • The Dimer: Look for a mass peak at

      
      . For this molecule (MW 
      
      
      
      394), the dimer would appear around
      
      
      786.
    • The Quinone: Look for

      
      .
      
    • Artifacts: Sometimes the oxidation happens inside the MS source if the probe is too hot and the pH is basic. Run a blank with an acidic mobile phase to confirm.

Q3: Is the compound stable in DMSO?

  • Guidance: In pure, neutral DMSO, it is relatively stable. However, DMSO is hygroscopic. Absorbed water can facilitate proton exchange. If the DMSO is "wet" and slightly basic (due to amine impurities), oxidation can occur over weeks. Store as a solid at -20°C.

Q4: I see a new spot on TLC that doesn't move (baseline) after workup.

  • Diagnosis: This is likely the bis-pyrazole dimer or a complex oxidation product. These are often much more polar and insoluble than the parent pyrazol-4-ol.

Standardized Stability Protocol

Use this protocol to validate the integrity of your specific batch.

Materials
  • Solvent A: Acetonitrile (HPLC Grade)

  • Buffer B (Acid): 0.1% Formic Acid in Water

  • Buffer C (Base): 10 mM Ammonium Bicarbonate (pH ~8.5)

Procedure
  • Preparation: Dissolve 1 mg of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol in 1 mL of Acetonitrile (Stock).

  • Acid Challenge: Mix 100 µL Stock + 900 µL Buffer B.

  • Base Challenge: Mix 100 µL Stock + 900 µL Buffer C. (Do not degas for this stress test).

  • Incubation: Leave both vials at Room Temperature (25°C) exposed to air.

  • Monitoring:

    • T=0 min: Inject both on HPLC.

    • T=1 hour: Observe visual appearance. Inject on HPLC.

    • T=24 hours: Inject on HPLC.

Expected Results Table
ParameterAcidic Condition (0.1% FA)Basic Condition (NH4HCO3)
Visual (24h) Clear / ColorlessPink / Brown / Precipitate
HPLC Purity (24h) > 99% (Unchanged)< 80% (New peaks appear)
Main Impurity NoneDimer (

) or Quinone
Conclusion Stable Unstable (Oxidation)

References

  • Veibel, S., & Linholt, S. C. (1954). The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol-5-ones. Acta Chemica Scandinavica, 8, 1007–1016. (Establishes the fundamental instability of 4-hydroxypyrazoles/pyrazolones to air in alkaline media).

  • Sheng, X., et al. (2017).[1] Tunable Aerobic Oxidative Hydroxylation/Dehydrogenative Homocoupling of Pyrazol-5-ones under Transition-Metal-Free Conditions. Organic Letters, 19(7), 1740–1743. (Details the mechanism of dimerization vs hydroxylation in basic aerobic conditions). [1][2]

  • Nye, M. J., & Tang, W. P. (1970). Synthesis of Pyrazol-4-ols. Canadian Journal of Chemistry, 48(22), 3563-3565. (Discusses synthesis and tautomeric stability).

Sources

Troubleshooting keto-enol tautomerism effects in pyrazol-4-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Reactivity Technical Support Center .

Ticket #: PYR-4-OH-TAUT-001 Topic: Troubleshooting Keto-Enol Tautomerism in Pyrazol-4-ol Reactions Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)[1]

Introduction: The "Chameleon" Effect

You are likely here because your pyrazol-4-ol reactions are behaving unpredictably. Unlike their 5-hydroxy counterparts (which often exist stably as pyrazolones), 4-hydroxypyrazoles generally favor the enol form (aromatic) in the ground state.[1] However, they remain ambident nucleophiles .[1]

The "keto-enol" trouble you are perceiving is often a misunderstanding of ambident reactivity . The molecule has three nucleophilic sites: the Oxygen (enol-like) and the two Nitrogens (enamine/imine-like).[1]

This guide addresses the three most common "tickets" we receive:

  • Spectroscopic Ambiguity: "My NMR peaks are broad or missing."

  • Regioselectivity Failure: "I wanted the ether (O-alkyl), but got the N-alkyl product."

  • Purification Nightmares: "My compound streaks on silica."

Module 1: Diagnostic & Analysis (NMR/HPLC)

Q: Why does my 1H NMR show broad "humps" instead of sharp singlets for the OH and NH protons?

A: You are observing rapid proton exchange, not necessarily a keto-impurity. In polar aprotic solvents (like DMSO-d6), pyrazol-4-ols undergo rapid intermolecular proton transfer between the -OH and the -NH. This rate of exchange is intermediate on the NMR time scale, leading to peak broadening or coalescence (disappearance).[1]

Diagnostic Protocol:

  • Solvent Switch: Run the sample in DMSO-d6 (slows exchange via H-bonding) vs. CD3OD (washes out exchangeables).

  • D2O Shake: Add one drop of D2O. If the broad peaks disappear instantly, they are OH/NH.[1] If a peak remains but shifts, you may have a stable keto-tautomer (rare for 4-OH, but possible with electron-withdrawing groups).[1]

  • Variable Temperature (VT) NMR: Cooling the sample (to -40°C in CDCl3 or Acetone-d6) can "freeze" the tautomers/rotamers, sharpening the signals.[1]

Q: How do I distinguish the Enol form from the Keto form spectroscopically?

A: Look for the loss of aromaticity. The 4-keto form (pyrazol-4-one) breaks the aromatic sextet.

FeatureEnol Form (4-Hydroxypyrazole)Keto Form (4H-pyrazol-4-one)
Aromaticity Yes (6

electrons)
No
1H NMR (Ring) C3-H and C5-H are aromatic singlets (

7.0–8.0 ppm).[1]
C3-H and C5-H shift upfield (alkene-like).[1]
13C NMR (C4)

135–145 ppm (C-OH)

170–190 ppm (C=O)
Carbonyl Stretch (IR) Absent (or weak broad OH)Strong band at 1650–1700 cm⁻¹

Module 2: Synthetic Control (Regioselectivity)

Q: I am trying to O-alkylate (make the ether), but I keep getting N-alkylation. How do I stop this?

A: You must exploit Hard-Soft Acid-Base (HSAB) theory. The Nitrogen is a softer nucleophile (better orbital overlap with soft electrophiles).[1] The Oxygen is a harder nucleophile (charge-controlled).[1]

  • The Problem: Simple deprotonation (e.g., NaH) creates a delocalized anion.[1] The nitrogen, being more polarizable, often attacks alkyl halides (soft electrophiles) faster than the oxygen.[1]

  • The Solution: "Hard" conditions favor O-alkylation.

Troubleshooting Workflow:

Regioselectivity Start Target: O-Alkylation (Ether) Electrophile Is Electrophile Hard or Soft? Start->Electrophile Soft Soft (Alkyl Iodides/Bromides) Electrophile->Soft e.g., Me-I, Bn-Br Hard Hard (Tosylates, Epoxides, Acyl Chlorides) Electrophile->Hard e.g., Me-OTs, Ac2O ActionSoft Risk: N-Alkylation Dominates Soft->ActionSoft ActionHard Success: O-Alkylation Favored Hard->ActionHard Mitigation Strategy: 1. Use O-protecting group (TBDMS) first 2. Use Harder Electrophile (R-OTs) 3. Use Ag(I) salts (Ag2CO3) ActionSoft->Mitigation

Caption: Decision tree for maximizing O-alkylation selectivity in pyrazol-4-ol systems.

Protocol: Selective O-Alkylation (The "Silver Bullet") If standard bases (K2CO3/Acetone) fail:[1]

  • Solvent: Toluene or Benzene (Non-polar solvents discourage separation of the ion pair, favoring attack by the atom associated with the metal).[1]

  • Base/Promoter: Silver Carbonate (Ag2CO3) .

    • Mechanism:[2][3] Silver coordinates to the Nitrogen (soft-soft interaction), blocking it and effectively forcing the electrophile to attack the Oxygen.[1]

  • Electrophile: Use Alkyl Tosylates (Harder) instead of Iodides.

Q: Can I force the reaction to the Keto form (C-alkylation)?

A: Yes, but it is difficult with unsubstituted 4-ols. C-alkylation at the 4-position usually requires destroying the aromaticity. This is thermodynamically uphill.[1]

  • Exception: If you have a 4,4-disubstituted pyrazolone precursor, the keto form is "locked."[1]

  • Tip: If you need a substituent at C4, it is usually better to start with a pre-functionalized acyclic precursor (like a

    
    -keto ester) rather than trying to alkylate the pyrazol-4-ol ring carbon directly.[1]
    

Module 3: Isolation & Stability

Q: My compound streaks on silica gel columns. Is it decomposing?

A: Likely not.[1][4] It is "sticking" due to amphoteric drag. Pyrazol-4-ols act as both weak acids (OH) and weak bases (NH).[1] Silica gel (acidic) protonates the nitrogen, causing the compound to drag or streak.[1]

The "Buffered Silica" Protocol: Do not run a standard Hexane/EtOAc column.[1]

  • Pre-treat Silica: Slurry your silica in your starting eluent + 1% Triethylamine (TEA) .[1]

  • Eluent: Run the column with 1% TEA or 1% NH4OH in the mobile phase (e.g., DCM/MeOH/NH4OH 90:9:1).

    • Why? The base neutralizes the silica's acidic sites, allowing the pyrazole to pass through as the free base.

  • Alternative: Use Neutral Alumina instead of silica.[1][5]

Summary of Reactivity Trends

Reaction TypePreferred SiteConditions to Favor
Acylation Oxygen Pyridine/Ac2O (Kinetic control favors O-ester).[1]
Alkylation (Soft) Nitrogen NaH/DMF + Alkyl Halide (Thermodynamic/Soft control).[1]
Alkylation (Hard) Oxygen Ag2CO3/Toluene or K2CO3/Acetone + Alkyl Tosylate.[1]
Halogenation C-4 (Carbon) Electrophilic Aromatic Substitution (EAS) happens at C4 if OH is protected; otherwise, OH directs ortho (C3/5).[1]

References

  • Elguero, J., et al. (2000).[1] Tautomerism in Heterocycles: Five-Membered Rings. Advances in Heterocyclic Chemistry. (Definitive text on azole tautomerism).

  • Kudyakova, Y. S., & Bazhin, D. N. (2025).[1][6] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. (Recent work on N-alkylation control). [1]

  • BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles. (General protocols for alkylation selectivity).

  • Funk, H. B., & Krulwich, T. A. (1964).[1] Preparation of Clear Silica Gels That Can Be Streaked. Journal of Bacteriology. (Foundational technique for handling difficult silica separations).[1]

  • Behr, L. C. (1967).[1] Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings.[1] The Chemistry of Heterocyclic Compounds. (Classic reactivity patterns).[1] [1]

Sources

Validation & Comparative

FTIR and Mass Spectrometry (HRMS) characterization data for pyrazole-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of Pyrazole-4-ols using FTIR and High-Resolution Mass Spectrometry (HRMS)

Authored by a Senior Application Scientist

Introduction: The Significance of Pyrazole-4-ols in Modern Chemistry

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] Among these, pyrazole-4-ols represent a unique subclass whose structural elucidation is paramount for advancing drug discovery and materials science. The placement of a hydroxyl group at the C4 position of the pyrazole ring introduces specific chemical properties that necessitate precise analytical confirmation.

This guide provides a comparative analysis of two powerful spectroscopic techniques—Fourier-Transform Infrared (FTIR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS)—for the structural characterization of pyrazole-4-ols. We will delve into the theoretical underpinnings, practical experimental protocols, and the interpretation of the data generated by each method. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently and accurately characterize these vital compounds.

Section 1: Vibrational Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable technique for identifying the functional groups present within a molecule.[2] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.

For pyrazole-4-ols, FTIR is particularly effective at confirming the presence of the critical hydroxyl (-OH) and pyrazole ring (N-H, C=N, C=C) functionalities.

Interpreting the FTIR Spectrum of a Pyrazole-4-ol

The diagnostic power of FTIR lies in its ability to correlate specific absorption bands (peaks) with particular vibrational modes. For a typical pyrazole-4-ol, the spectrum is dominated by several key regions.

Table 1: Characteristic FTIR Absorption Bands for Pyrazole-4-ols

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityComments
3400 - 3200 (broad)O-H Stretch (hydroxyl)StrongThe broadness is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. For example, 3,5-diphenylpyrazol-4-ol shows a band at 3222 cm⁻¹.[3]
3200 - 3100 (medium)N-H Stretch (pyrazole ring)MediumThis peak can sometimes be masked by the broad O-H band, but is characteristic of N-unsubstituted pyrazoles.[4]
3100 - 3000Aromatic/Vinyl C-H StretchMediumPresent if the pyrazole-4-ol has aromatic or other unsaturated substituents.
~1600 - 1580C=N Stretch (pyrazole ring)MediumA key indicator of the pyrazole heterocyclic core.[4] Values around 1591 cm⁻¹ have been reported for pyrazole derivatives.[3][4]
~1500 & ~1450C=C Stretch (aromatic/pyrazole ring)Medium-StrongThese bands confirm the presence of the aromatic system within the pyrazole ring and any attached phenyl groups.
~1260C-O Stretch (hydroxyl)StrongA strong band confirming the presence of the C-O single bond of the hydroxyl group. A band at 1263 cm⁻¹ was observed for 3,5-diphenylpyrazol-4-ol.[3]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a robust and widely used technique for analyzing solid samples. The choice of KBr is critical; it is transparent to mid-infrared radiation and has a crystalline structure that can form a clear, solid matrix when pressed.

Methodology:

  • Sample Preparation:

    • Gently grind ~1-2 mg of the purified pyrazole-4-ol sample with ~100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.

    • Causality: The sample must be exceptionally dry, as moisture will introduce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H and sample O-H signals. The grinding ensures the sample is finely dispersed, minimizing light scattering and producing sharp, well-defined peaks.

  • Pellet Formation:

    • Transfer the fine powder into a pellet-forming die.

    • Press the powder under a hydraulic press (typically 7-10 tons of pressure) for several minutes to form a thin, transparent, or translucent pellet.

  • Background Collection:

    • Place an empty KBr pellet (or nothing) in the spectrometer's sample holder.

    • Run a background scan. This is a crucial step to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Analysis:

    • Place the sample pellet in the holder.

    • Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.[2] The instrument's software will automatically subtract the background spectrum from the sample spectrum.

  • Data Interpretation:

    • Analyze the resulting spectrum, identifying the key absorption bands and correlating them with the expected functional groups as detailed in Table 1.

Section 2: Unveiling Molecular Formula and Structure with High-Resolution Mass Spectrometry (HRMS)

While FTIR confirms the presence of functional groups, HRMS provides two pieces of invaluable information: the exact molecular weight of the compound and, by extension, its elemental formula.[5] This technique measures the mass-to-charge ratio (m/z) of ions with extremely high precision (typically to the third or fourth decimal place), allowing for the unambiguous determination of a molecule's chemical formula.[5]

Furthermore, the fragmentation patterns observed in the mass spectrum offer a roadmap to the molecule's structure, acting as a complementary tool for structural elucidation.

Ionization and Fragmentation of Pyrazole-4-ols

For polar molecules like pyrazole-4-ols, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation. This peak is used to determine the exact mass.

Tandem mass spectrometry (MS/MS) experiments can then be performed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragments provide structural clues. For pyrazole-4-ols, fragmentation is expected to occur at the pyrazole ring and via the loss of the hydroxyl group.

  • Pyrazole Ring Fragmentation: The pyrazole ring is known to fragment through the loss of stable neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN).[6]

  • Loss of Water: The hydroxyl group can be easily eliminated as a neutral water molecule (H₂O).

  • Substituent Fragmentation: Any substituents on the pyrazole ring will also undergo characteristic fragmentation, providing further structural information.

Visualizing the Analytical Workflow

The following diagram illustrates the comprehensive workflow for characterizing a pyrazole-4-ol sample using both FTIR and HRMS.

G cluster_0 FTIR Analysis cluster_1 HRMS Analysis cluster_2 Final Confirmation Sample_FTIR Pyrazole-4-ol Sample Prep_FTIR Grind with KBr Sample_FTIR->Prep_FTIR Press_FTIR Form Pellet Prep_FTIR->Press_FTIR Acquire_FTIR Acquire Spectrum (4000-400 cm⁻¹) Press_FTIR->Acquire_FTIR Data_FTIR Identify Functional Groups (O-H, N-H, C=N) Acquire_FTIR->Data_FTIR Confirm Confirmed Structure of Pyrazole-4-ol Data_FTIR->Confirm Sample_HRMS Pyrazole-4-ol Sample Prep_HRMS Dissolve in Solvent (e.g., Methanol) Sample_HRMS->Prep_HRMS Acquire_HRMS ESI-HRMS Analysis (Positive Ion Mode) Prep_HRMS->Acquire_HRMS Data_HRMS Determine Exact Mass ([M+H]⁺) -> Elemental Formula Acquire_HRMS->Data_HRMS Fragment_HRMS MS/MS Fragmentation Acquire_HRMS->Fragment_HRMS Isolate [M+H]⁺ Interpret_HRMS Elucidate Structure Data_HRMS->Interpret_HRMS Fragment_HRMS->Interpret_HRMS Interpret_HRMS->Confirm

Caption: Comprehensive workflow for pyrazole-4-ol characterization.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified pyrazole-4-ol sample (~0.1 mg/mL) in a volatile, high-purity solvent such as methanol or acetonitrile.[6]

    • Causality: A volatile solvent is essential for efficient desolvation and ionization in the ESI source. High purity is required to avoid interference from contaminants or adducts (e.g., sodium, [M+Na]⁺).

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a known calibration standard immediately before the analysis. This ensures the high mass accuracy required for elemental formula determination.

  • Sample Infusion:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Data Acquisition:

    • Acquire the full scan mass spectrum in positive ion mode. The instrument should be set to a high resolution (>10,000 FWHM).

    • Identify the m/z value of the most abundant ion, which is expected to be the [M+H]⁺ peak.

  • Elemental Formula Determination:

    • Use the instrument's software to calculate the elemental formula based on the measured exact mass of the [M+H]⁺ ion. The software compares the experimental mass to theoretical masses of all possible elemental combinations within a narrow mass tolerance window (typically <5 ppm).

  • MS/MS Data Acquisition (Optional but Recommended):

    • Perform a product ion scan on the [M+H]⁺ precursor ion.

    • The instrument will isolate the [M+H]⁺ ions and subject them to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

    • Acquire the spectrum of the resulting fragment ions.

  • Data Interpretation:

    • Analyze the fragmentation pattern to corroborate the proposed structure. Propose logical fragmentation pathways that explain the observed product ions.

Predicted HRMS Fragmentation of a Generic Pyrazole-4-ol

The following diagram illustrates the likely fragmentation pathways for a generic 3,5-diphenylpyrazol-4-ol.

Caption: Predicted HRMS fragmentation pathway for 3,5-diphenylpyrazol-4-ol.

Comparative Summary: A Synergistic Approach

Neither FTIR nor HRMS alone can provide a complete structural picture. Their true power is realized when used in tandem.

  • FTIR provides a rapid, inexpensive confirmation of the key functional groups. It definitively answers the question: "Is there a hydroxyl group and a pyrazole ring?"

  • HRMS provides the unambiguous molecular formula and detailed structural information through fragmentation. It answers the questions: "What is the exact mass and elemental composition?" and "How are the atoms connected?"

By combining the functional group information from FTIR with the precise mass and fragmentation data from HRMS, researchers can achieve an exceptionally high level of confidence in the structural elucidation of novel pyrazole-4-ols, a critical step in the journey from synthesis to application.

References
  • New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Plesu, N., et al. (2022).
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Visnav. (2022, July 27).
  • Nye, M. J., & Tang, W. P. (n.d.). Synthesis of Pyrazol-4-Ols. Amanote Research.
  • Nye, M. J., & Tang, W. P. (1970). Synthesis of pyrazol-4-ols. Canadian Journal of Chemistry, 48(23), 3563-3565. Canadian Science Publishing.
  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • Arora, M., & Rudresh, H. M. (2023, June 1). SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. International Journal of Pharmaceutical Sciences and Research.
  • Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
  • MDPI. (2023, August 3). A Mechanism Study on the (+)

Sources

Comparative Guide: Reactivity & Synthetic Utility of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol vs. Non-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol (Compound A) against its non-halogenated analog, 1,3-Diphenyl-1H-pyrazol-4-ol (Compound B) .[1][2]

While both compounds share the core 4-hydroxypyrazole scaffold—exhibiting characteristic redox activity and phenolic-like acidity—the presence of the para-bromo substituents in Compound A fundamentally alters its utility in drug discovery. Compound B acts primarily as a terminal "dead-end" scaffold or a specific metabolic probe. In contrast, Compound A functions as a divergent intermediate , enabling late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the periphery while retaining the core pharmacophore.[1][2]

Electronic Structure & Physicochemical Properties[1][2]

The reactivity differences are rooted in the electronic influence of the bromine atoms on the phenyl rings.

Acidity (pKa) and Nucleophilicity

The 4-hydroxyl group on the pyrazole ring is acidic (phenolic-like).

  • Compound B (Non-halogenated): The phenyl rings are slightly electron-withdrawing relative to alkyl groups but neutral relative to the brominated analog. The pKa of the 4-OH is typically in the range of 9.0 – 9.5 .

  • Compound A (Brominated): Bromine is an Electron-Withdrawing Group (EWG) via induction (-I effect).[1] This withdraws electron density from the phenyl rings, which in turn pulls density from the pyrazole core.

    • Effect: The conjugate base (anion) formed upon deprotonation of the -OH is more stabilized in Compound A.

    • Result: Compound A is more acidic (estimated pKa shift of -0.5 to -1.0 units, approx.[1] 8.0 – 8.5 ). This makes the -OH easier to deprotonate under milder basic conditions, facilitating O-alkylation.[1]

Lipophilicity (LogP)[1][2]
  • Compound B: Moderate lipophilicity.

  • Compound A: Significantly higher LogP due to the heavy halogen atoms. This impacts solubility in polar aprotic solvents (DMSO, DMF) used in coupling reactions and increases retention time in reverse-phase chromatography.[1][2]

Redox Stability

Both compounds are susceptible to oxidation, converting the 4-hydroxypyrazole (enol form) into the pyrazolin-4-one (keto form).[1]

  • Observation: This oxidation can occur spontaneously in air or be driven by oxidants (e.g., iodobenzene diacetate).[1][2]

  • Impact: The electron-poor nature of Compound A makes it slightly more resistant to oxidative degradation than Compound B, but inert atmosphere handling is recommended for both during synthesis.

Synthetic Utility: The "Divergent Platform" Advantage

The critical distinction lies in the C-Br bonds. The following diagram illustrates how Compound A serves as a dual-functional platform, whereas Compound B is limited to O-functionalization.

Visualization: Divergent Reaction Pathways[2]

ReactivityComparison cluster_legend Reactivity Legend CoreBr 1,3-Bis(4-bromophenyl)- 1H-pyrazol-4-ol (Compound A) O_Funct O-Alkylation/Acylation (Ether/Ester Formation) CoreBr->O_Funct K2CO3, R-X (High Yield) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) CoreBr->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 (Exclusive to A) Oxidation Oxidation to Pyrazolin-4-one CoreBr->Oxidation [O] CoreH 1,3-Diphenyl- 1H-pyrazol-4-ol (Compound B) CoreH->O_Funct K2CO3, R-X CoreH->Suzuki No Reaction CoreH->Oxidation [O] Path A: Common to Both Path A: Common to Both Path B: Exclusive to Brominated Analog Path B: Exclusive to Brominated Analog Path A: Common to Both->Path B: Exclusive to Brominated Analog

Caption: Divergent reactivity pathways. Note that the Pd-catalyzed coupling pathway (Green) is accessible only to the brominated analog, enabling library generation.[1][2]

Comparative Data Profile

Feature1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol (A)1,3-Diphenyl-1H-pyrazol-4-ol (B)Impact on Research
Molecular Weight ~394.06 g/mol ~236.27 g/mol Compound A requires mass adjustment in stoichiometry.[1][2]
Est. pKa (OH) ~8.2 (More Acidic)~9.2 (Less Acidic)A reacts faster in Williamson ether synthesis.[1][2]
Suzuki Coupling High Reactivity (C-Br bond)Inert (C-H bond)A allows introduction of biaryl motifs for SAR studies.
Solubility Low in MeOH; High in THF/DMFModerate in MeOH/EtOHUse DMF/DMSO for reactions with A.
Metabolic Stability Br blocks para-hydroxylation (CYP450)Susceptible to para-hydroxylationA is often more metabolically stable in microsomes.

Experimental Protocols

These protocols are designed to validate the reactivity differences described above.

Protocol 1: Chemoselective O-Alkylation (Applicable to A & B)

Objective: To demonstrate that the -OH group remains the primary nucleophile despite the presence of aryl bromides in Compound A.

Reagents:

  • Substrate (Compound A or B): 1.0 equiv

  • Propargyl bromide (80% in toluene): 1.2 equiv[1][2]

  • Potassium Carbonate (

    
    ): 2.0 equiv[1][2]
    
  • Solvent: DMF (anhydrous)[1][2]

Workflow:

  • Dissolve 1.0 mmol of the substrate in 5 mL anhydrous DMF under

    
    .
    
  • Add

    
     (276 mg, 2.0 mmol) and stir at RT for 15 min. Note: Compound A will dissolve faster/turn color slightly due to easier anion formation.
    
  • Add propargyl bromide dropwise.

  • Stir at 60°C for 4 hours.

  • Workup: Pour into ice water. Extract with EtOAc.[3] Wash with brine.

  • Outcome: Both yield the O-propargyl ether. Compound A typically shows higher conversion rates (>90%) due to the enhanced acidity of the -OH group.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Exclusive to Compound A)

Objective: To utilize the bromine "handles" for diversification, a reaction impossible with Compound B.[2]

Reagents:

  • Substrate (Compound A): 1.0 equiv (contains 2 Br sites)[1][2]

  • Phenylboronic acid: 2.5 equiv (excess for double coupling)[1][2]

  • Catalyst:

    
    : 5 mol%[1][2]
    
  • Base:

    
     (3.0 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1][2][4]

Workflow:

  • In a microwave vial, combine Compound A (1.0 mmol), phenylboronic acid (2.5 mmol), and

    
    .
    
  • Add degassed Dioxane/Water (10 mL).

  • Add Pd catalyst under an argon stream. Seal the vial.

  • Reaction: Heat at 100°C for 12 hours (thermal) or 120°C for 45 min (Microwave).

  • Purification: Filter through Celite. Concentrate. Purify via flash chromatography (Hexane/EtOAc).

  • Validation:

    • Compound A: Yields 1,3-bis(terphenyl)-1H-pyrazol-4-ol (Double coupling product).[1][2]

    • Compound B: Returns starting material (No reaction).

Scientific Rationale & Mechanism

The utility of Compound A over Compound B in drug development is justified by the Hammett Equation principles. The


 value for Bromine is +0.23, indicating electron withdrawal.[2]
  • Inductive Stabilization: The electron density is pulled away from the pyrazole core. This lowers the LUMO energy of the ring system, making it slightly more electrophilic, but more importantly, it stabilizes the HOMO of the phenoxide anion, facilitating O-functionalization without competing N-alkylation (which can occur in unsubstituted pyrazoles).[1][2]

  • Oxidative Addition: The C-Br bond energy (~280 kJ/mol) is sufficiently weak to allow oxidative addition of Pd(0) to form the Ar-Pd(II)-Br species, the rate-limiting step in the Suzuki coupling described in Protocol 2. The C-H bond in Compound B (~460 kJ/mol) is too strong for this catalytic cycle under standard conditions.

References

  • Sigma-Aldrich. 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol Product Specification. [1][2]

  • Sheng, X., et al. (2017). Tunable Aerobic Oxidative Hydroxylation/Dehydrogenative Homocoupling of Pyrazol-5-ones under Transition-Metal-Free Conditions.[1][5][6] Organic Letters.[7] (Demonstrates the redox relationship between 4-hydroxypyrazoles and pyrazolinones). [1][2][6]

  • BenchChem Technical Support. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (General protocols for bromopyrazole coupling). [1][2]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.[1][8][9] (Validates Pd-catalyzed functionalization on pyrazole-phenyl rings).

  • Dahal, A., et al. (2020). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer.[1][2] (Discusses biological relevance of halogenated diarylpyrazoles). [1][2]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of the chemical lifecycle, from synthesis to disposal, is managed with the highest standards of safety, efficiency, and regulatory compliance. This guide provides a detailed, field-proven protocol for the proper disposal of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol, moving beyond a simple checklist to explain the critical reasoning behind each step. Our commitment is to provide value that extends beyond the product itself, building a foundation of trust and safety in your laboratory operations.

Hazard Assessment and Immediate Safety Precautions

Before handling the waste, a thorough understanding of the compound's hazard profile is essential. This initial assessment dictates the minimum personal protective equipment (PPE) and handling precautions required.

1.1. Compound Hazard Profile

1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol is a solid organic compound with specific, known hazards. Its identity and key safety information are summarized below.

PropertyValueSource
Chemical Name 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-olSigma-Aldrich
Molecular Formula C₁₅H₁₀Br₂N₂OSigma-Aldrich
Physical Form SolidSigma-Aldrich
GHS Signal Word DangerSigma-Aldrich
Hazard Statements H302: Harmful if swallowedH318: Causes serious eye damageSigma-Aldrich
Classification Acute Toxicity 4 (Oral), Eye Damage 1Sigma-Aldrich
Structural Class Halogenated Aromatic Organic CompoundInferred from structure

The presence of two bromine atoms classifies this compound as a halogenated organic . This is the most critical piece of information for waste segregation, as halogenated waste streams require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants like dioxins and furans.[1]

1.2. Required Personal Protective Equipment (PPE)

Given the hazard profile, particularly the risk of serious eye damage, the following PPE is mandatory when handling this waste:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, given the "Causes serious eye damage" classification, chemical splash goggles are strongly recommended.[2][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[2]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While not typically required for handling small quantities of a non-volatile solid in a well-ventilated area, a respirator may be necessary if dust is generated. All handling of waste should ideally occur within a chemical fume hood.[4]

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in a compliant laboratory waste management program.[5][6] Mixing incompatible or different classes of waste can create dangerous chemical reactions, pose a hazard to disposal personnel, and significantly increase disposal costs.[7][8]

2.1. Waste Stream Classification

Based on its properties, 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol waste must be classified as:

  • Hazardous Chemical Waste: Due to its toxicity (H302) and corrosivity to eyes (H318).[9][10]

  • Solid Waste: In its pure form.

  • Halogenated Organic Waste: Due to the bromine atoms in its structure.

Causality: The distinction between halogenated and non-halogenated waste is crucial. Non-halogenated solvents can often be recycled or used as fuel. Halogenated compounds, however, can produce hydrochloric or hydrobromic acid and other toxic byproducts upon combustion and therefore require specialized, high-temperature incineration facilities.[1] Mixing the two streams contaminates the non-halogenated waste, forcing the entire volume to be treated by the more expensive and energy-intensive method.[7]

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol provides a clear workflow for the safe and compliant disposal of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol and associated materials.

3.1. Step 1: Select the Correct Waste Container

  • For Solid Waste: Use a clearly labeled, sealable, and chemically compatible container designated for "SOLID HALOGENATED ORGANIC WASTE." A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.[6][9] The container must be in good condition, free of cracks or leaks.

  • For Contaminated Labware (Gloves, Weigh Boats, Wipes): These items are considered contaminated debris and must be placed in the same solid hazardous waste container. Do not dispose of these items in the regular or biohazard trash.[6]

  • For Rinsate/Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of as liquid waste.

    • If the solvent is halogenated (e.g., dichloromethane, chloroform), collect it in a container labeled "LIQUID HALOGENATED ORGANIC WASTE." [11]

    • If the solvent is non-halogenated (e.g., acetone, ethanol, hexanes), the presence of the halogenated pyrazole derivative now classifies the entire mixture as halogenated waste. It must be collected in the "LIQUID HALOGENATED ORGANIC WASTE" container.[6][7]

3.2. Step 2: Proper Labeling

Proper labeling is a strict regulatory requirement by the EPA and OSHA.[12][13]

  • As soon as the first item of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[7]

  • Clearly write the full chemical name: "1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol." Do not use abbreviations or chemical formulas.[11]

  • If it is a mixed waste stream (e.g., a solution), list all constituents and their approximate percentages.[7]

  • Ensure the generator's name, lab location, and accumulation start date are clearly filled out.

3.3. Step 3: Accumulation and Storage

  • Store the waste container in a designated and marked Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[9]

  • The container must be kept closed at all times, except when actively adding waste.[6][11] This is critical for preventing the release of vapors and ensuring safety in case of a spill.

  • Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[6]

  • Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents.[6]

3.4. Step 4: Arranging for Disposal

  • Once the container is full or has been accumulating for a set period (often up to 12 months, but check institutional policy), contact your EHS department to schedule a waste pickup.[9]

  • Do not exceed the maximum accumulation limits for your SAA (typically 55 gallons of hazardous waste).[9]

  • Never pour this chemical down the drain or dispose of it in the regular trash.[14]

The following diagram illustrates the decision-making workflow for proper segregation and disposal.

G Disposal Workflow for 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol cluster_form Determine Physical Form cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol start Identify Waste Containing 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol is_solid Is the waste a solid? (Pure compound, contaminated gloves, wipes, etc.) start->is_solid Assess Waste is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_container Place in container labeled: 'SOLID HALOGENATED ORGANIC WASTE' is_solid->solid_container Yes liquid_container Place in container labeled: 'LIQUID HALOGENATED ORGANIC WASTE' is_liquid->liquid_container Yes end_process Store in Satellite Accumulation Area (SAA) with proper labeling and secondary containment. Contact EHS for pickup. solid_container->end_process note Note: Any solvent, even non-halogenated, is considered halogenated waste once this compound is added. liquid_container->note liquid_container->end_process

Caption: Decision workflow for segregating 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol waste.

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Personnel Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15][16]

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[15][16]

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[2][16]

    • Place the swept-up material and any cleaning materials (e.g., paper towels) into the designated "SOLID HALOGENATED ORGANIC WASTE" container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and a cloth, and dispose of the cloth as contaminated debris.

  • Major Spill:

    • Evacuate the area immediately.

    • Notify your supervisor and contact your institution's EHS or emergency response team.[7]

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2017).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link].

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Chemical Waste Procedures. (2025, September 25). University of Illinois Division of Research Safety.
  • Halogenated Solvents in Laboratories. (n.d.).
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Oldenburg.
  • 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol | Sigma-Aldrich. (n.d.).
  • Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust. (2021, May 26). PubMed.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • SAFETY DATA SHEET - 1-(3-Bromophenyl)-1H-pyrazole. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET - 5-(4-Bromophenyl)-1H-tetrazole. (2025, October 24). Fisher Scientific.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16).
  • The Laboratory Standard. (n.d.). Vanderbilt University Medical Center Office of Clinical and Research Safety.
  • SAFETY DATA SHEET - 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-2,3-dihydro-3-oxo-. (2026, February 17). CymitQuimica.
  • Laboratory Safety Guidance. (n.d.).
  • SAFETY DATA SHEET - 1-(4-Bromophenyl)-1H-pyrazole. (2025, December 19). Fisher Scientific.
  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024, December 18). European Chemicals Agency (ECHA).
  • Occupational Exposure to Hazardous Chemicals in Laboratories, 29 CFR 1910.1450. (n.d.).
  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2023, August 30). Global Environment. Liverpool University Press.
  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). Environmental Protection Agency (EPA).
  • Hazardous Materials Management Manual. (n.d.). Ohio University.
  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
  • LCSS: BROMINE. (n.d.).
  • Safety Data Sheet - 1,3-Bis(4-bromophenyl)-1H-pyrazole. (2025, April 25). MedchemExpress.com.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society (ACS).
  • BROMINE | CAMEO Chemicals | NOAA. (n.d.).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. (n.d.). J-Stage.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD.
  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.).
  • 3,5-Bis(4-bromophenyl)-4-methyl-1H-pyrazole Properties. (2025, October 15). Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET - 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde. (2025, February 14). TCI Chemicals.
  • Safety Data Sheet - 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile. (2017, December 1). Key Organics.
  • 1,3-BIS(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. (2026, January 13). ChemicalBook.
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed.
  • 1-(3-bromophenyl)-4-methyl-1H-pyrazole. (n.d.). PubChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.